2-Amino-3-nitro-5-(trifluoromethyl)benzoic Acid (CAS 22227-60-7): A Technical Guide to Synthesis, Reactivity, and Scaffold Design
Executive Summary In modern drug discovery and agrochemical development, highly functionalized anthranilic acids serve as privileged building blocks. 2-Amino-3-nitro-5-(trifluoromethyl)benzoic acid (CAS 22227-60-7) is a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery and agrochemical development, highly functionalized anthranilic acids serve as privileged building blocks. 2-Amino-3-nitro-5-(trifluoromethyl)benzoic acid (CAS 22227-60-7) is a highly specialized, electron-deficient aromatic scaffold. Characterized by its orthogonal functional groups—an amine, a carboxylic acid, a nitro group, and a trifluoromethyl group—this molecule provides a rigid, metabolically stable core ideal for synthesizing complex pharmacophores such as fluorinated benzimidazoles and quinazolinones. This whitepaper details the structural logic, regioselective synthesis, and downstream applications of this critical intermediate.
Structural Logic & Physicochemical Profile
The reactivity of CAS 22227-60-7 is entirely dictated by its extreme electronic environment. The central benzene ring is heavily deactivated. The amino group at the C2 position is flanked by three strongly electron-withdrawing groups: a carboxylic acid (C1), a nitro group (C3), and a trifluoromethyl group (C5).
This configuration pulls electron density away from the aniline nitrogen via both inductive and resonance effects, rendering the amine exceptionally non-nucleophilic. Consequently, downstream reactions involving this amine (such as amidation) require forcing conditions, such as the use of acid chlorides with catalytic DMAP at elevated temperatures. Conversely, the high lipophilicity imparted by the
group significantly enhances the membrane permeability of downstream active pharmaceutical ingredients (APIs).
Quantitative Physicochemical Data
The following table summarizes the key physical and chemical metrics of the compound[1],[2]:
Property
Value
Chemical Name
2-Amino-3-nitro-5-(trifluoromethyl)benzoic acid
CAS Number
22227-60-7
Molecular Formula
Molecular Weight
250.13 g/mol
Density (Predicted)
Boiling Point (Predicted)
SMILES String
OC(=O)c1cc(cc(c1N)[O-])C(F)(F)F
Mechanistic Synthesis & Upstream Pathways
The synthesis of CAS 22227-60-7 relies on the regioselective electrophilic aromatic substitution (EAS) of 2-amino-5-(trifluoromethyl)benzoic acid.
Causality of Regioselectivity:
The starting material presents a highly orchestrated electronic environment. The
group is strongly activating and directs incoming electrophiles to the ortho and para positions. However, the para position (C5) is sterically and electronically blocked by the group. Meanwhile, both the and groups are meta-directing, which synergistically points electrophilic attack toward the C3 position. As a result, the nitronium ion exclusively attacks C3, yielding a single regioisomer without the need for complex chromatographic separation.
Fig 1: Regioselective nitration pathway yielding CAS 22227-60-7.
Objective: Synthesize CAS 22227-60-7 via controlled nitration.
Acidic Dissolution: Suspend 2-amino-5-(trifluoromethyl)benzoic acid (1.0 eq) in concentrated
(5 volumes) in a round-bottom flask.
Causality:
acts as both the solvent and the acid catalyst required to generate the highly reactive nitronium ion () from nitric acid.
Thermal Control: Chill the reaction mixture to 0–5 °C using an ice-salt bath.
Causality: The free amino group is highly susceptible to oxidative degradation. Strict thermal control suppresses the formation of quinone byproducts and tar, ensuring high yield.
Electrophilic Addition: Add fuming
(1.1 eq) dropwise over 30 minutes, strictly maintaining the internal temperature below 5 °C.
Reaction Maturation & Self-Validation: Stir the mixture for an additional 2 hours at 0–5 °C. Monitor via TLC (Dichloromethane:Methanol 9:1). The reaction validates itself when the starting material spot completely converts to a lower-Rf, intensely yellow spot (indicative of the nitroaromatic chromophore).
Quenching & Isolation: Pour the mixture over crushed ice (20 volumes) under vigorous stirring.
Causality: Sudden aqueous dilution quenches the nitration and precipitates the highly insoluble fluorinated nitro-benzoic acid.
Filtration: Filter the yellow precipitate, wash extensively with cold distilled water until the filtrate is pH neutral, and dry under vacuum at 50 °C.
Downstream Applications in Scaffold Design
CAS 22227-60-7 is rarely an end-product; it is a springboard for complex heterocyclic synthesis. It is widely utilized by commercial suppliers and research institutions,[3] to generate three primary classes of compounds:
Fluorinated Quinazolinones: Direct condensation of the anthranilic acid core with formamidines or orthoesters yields quinazolinones, a scaffold prevalent in kinase inhibitors.
Trifluoromethylated Benzimidazoles: Following the reduction of the nitro group to a diamine, condensation with carboxylic acids yields benzimidazoles. The
group blocks metabolic oxidation at the benzimidazole 5-position, drastically increasing the half-life of the resulting drug.
Anthranilic Diamides: In agrochemistry, similar scaffolds are cross-coupled to form diamides that act as potent ryanodine receptor modulators.
Fig 2: Divergent synthetic applications of CAS 22227-60-7 in drug discovery.
Protocol 2: Chemoselective Reduction to Diamine
Objective: Convert CAS 22227-60-7 to 2,3-diamino-5-(trifluoromethyl)benzoic acid for benzimidazole synthesis.
Substrate Dissolution: Dissolve the nitro compound in anhydrous methanol (10 volumes) in a pressure-resistant hydrogenation vessel.
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 0.1 eq) under an inert argon atmosphere.
Causality: Argon purging prevents the spontaneous ignition of methanol vapor by the highly active palladium catalyst.
Hydrogenation: Purge the vessel with
gas three times, then pressurize to 3 atm. Stir vigorously at room temperature for 4-6 hours.
Causality: The strong C-F bonds of the trifluoromethyl group are impervious to hydrogenolysis under these standard conditions, ensuring absolute chemoselectivity for the nitro group.
Self-Validation: The reaction progress is visually and physically self-validating. It is complete when hydrogen uptake ceases on the pressure gauge and the solution transitions from deep yellow to colorless.
Workup: Filter the mixture through a pad of Celite.
Causality: Celite prevents the finely divided palladium from passing through the filter paper, ensuring a metal-free diamine product. Concentrate the filtrate under reduced pressure and store under argon to prevent spontaneous air oxidation of the electron-rich diamine.
Chemical Properties and Synthetic Utility of Trifluoromethylated Anthranilic Acid Derivatives
Introduction: The Fluorine Effect in Scaffold Design In medicinal chemistry, the anthranilic acid (2-aminobenzoic acid) scaffold acts as a privileged structure, serving as a precursor to diverse bioactive heterocycles in...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Fluorine Effect in Scaffold Design
In medicinal chemistry, the anthranilic acid (2-aminobenzoic acid) scaffold acts as a privileged structure, serving as a precursor to diverse bioactive heterocycles including quinazolinones, benzodiazepines, and acridines. The strategic incorporation of a trifluoromethyl (
) group into this scaffold profoundly alters its physicochemical profile.[1]
For drug development professionals, understanding the trifluoromethylated anthranilic acid core is critical for two reasons:
Bioisosteric Modulation: The
group significantly increases lipophilicity () while modulating the of both the carboxylic acid and the aniline nitrogen, influencing membrane permeability and metabolic stability.
Synthetic Divergence: The electron-withdrawing nature of the
group deactivates the aromatic ring toward electrophilic aromatic substitution (EAS) but activates the amine for nucleophilic attacks in cyclization reactions, requiring modified synthetic protocols compared to the non-fluorinated parent.
This guide analyzes the properties, synthesis, and reactivity of ring-substituted trifluoromethyl anthranilic acids (e.g., 4- or 5-
-anthranilic acid) and their -arylated derivatives (fenamates).
Structural & Electronic Properties
Electronic Deactivation and Acidity Shifts
The
group is a strong electron-withdrawing group (EWG) with a Hammett constant of and . Its presence on the anthranilic ring disrupts the standard electronic distribution of the zwitterionic core.
Acidity (
, Carboxyl): The inductive effect () of the group stabilizes the carboxylate anion, lowering the relative to unsubstituted anthranilic acid (). This makes the derivative a stronger acid.
Basicity (
, Amine): The same electron-withdrawal reduces the electron density on the nitrogen lone pair. Consequently, the amine becomes less nucleophilic and less basic. This has immediate practical implications: cyclization reactions requiring the amine to attack an electrophile (e.g., an aldehyde or acid chloride) may require higher temperatures or stronger catalysts than the non-fluorinated parent.
Lipophilicity and Solubility
The introduction of fluorine atoms increases the lipophilicity of the molecule, a crucial factor for CNS drug penetration.
Compound
Position of
Predicted (COOH)
Predicted ()
(Approx)
Anthranilic Acid
-
4.85 (neutral)
2.17
1.21
4--Anthranilic Acid
para to COOH
~3.9
~1.5
~2.1
5--Anthranilic Acid
meta to COOH
~4.1
~1.2
~2.1
Flufenamic Acid
-(3--phenyl)
3.9
N/A (Sec. Amine)
5.25
Note on Data:
values for zwitterionic amino acids are complex; the values above represent the shift trends. The "neutral" of anthranilic acid is often cited around 4.8, but the ammonium dissociation is lower. The group universally depresses these values.
Synthetic Methodologies
Synthesis of the trifluoromethylated core requires bypassing the deactivated nature of the ring. Direct trifluoromethylation of anthranilic acid is difficult due to competing reactions at the amine and acid. Therefore, de novo ring construction or functional group interconversion are the preferred routes.
Protocol A: Synthesis of 5-Trifluoromethylanthranilic Acid via Isatin Oxidation
This is the most robust laboratory-scale method. It utilizes the oxidative cleavage of 5-trifluoromethylisatin, which is readily accessible from 4-trifluoromethylaniline.
Mechanism: The reaction proceeds via the attack of the hydroperoxide anion on the C3 carbonyl of the isatin, followed by a Baeyer-Villiger-type rearrangement and hydrolysis.
Dissolution: Suspend 5-trifluoromethylisatin (e.g., 5 mmol) in 5% NaOH solution (20 mL). The solution will turn dark red/orange due to isatin ring-opening to the isatinate.
Oxidation: Add 30%
(2 mL) dropwise at room temperature.
Observation: The color changes from red/orange to pale yellow as the isatin is consumed.
Caution: Reaction is exothermic; monitor temperature.
Workup: Stir for 15–20 minutes. Acidify the solution carefully with 2M HCl to pH ~3.
Isolation: The product, 5-trifluoromethylanthranilic acid, precipitates as a white/off-white solid. Filter, wash with cold water, and dry.[2]
Protocol B: Synthesis of 4-Trifluoromethylanthranilic Acid
The 4-isomer is harder to access via isatin. A reliable route involves the hydrolysis of 2-amino-4-(trifluoromethyl)benzonitrile .
Starting Material: 2-Amino-4-(trifluoromethyl)benzonitrile (commercially available or synthesized from
-trifluoromethylaniline).
Hydrolysis: Reflux the nitrile in 20% NaOH (aq) for 4–6 hours.
Purification: Acidify to precipitate the carboxylic acid. Recrystallize from ethanol/water.
Reactivity & Applications: Heterocycle Formation
The primary utility of these derivatives is as building blocks for fused heterocycles. The reduced nucleophilicity of the amine requires specific activation strategies.
Cyclization to Quinazolinones
Quinazolinones are privileged scaffolds in oncology (e.g., EGFR inhibitors). The reaction between a trifluoromethylated anthranilic acid and an acyl chloride or orthoester yields the 4(3H)-quinazolinone.
Visualizing the Reaction Pathway:
Figure 1: Synthetic pathway for the conversion of 5-trifluoromethylanthranilic acid to a quinazolinone derivative. Note that a 5-substituted anthranilic acid yields a 6-substituted quinazolinone.
Isatoic Anhydride Formation
Reacting the derivative with phosgene or triphosgene yields the trifluoromethyl-isatoic anhydride. This is a highly reactive intermediate that allows for the controlled introduction of the anthraniloyl moiety into amines (to form amides) or alcohols (to form esters) without the need for harsh coupling reagents.
Medicinal Chemistry Case Study: Flufenamic Acid
While ring-substituted derivatives are building blocks,
-arylated derivatives are active drugs themselves. Flufenamic acid (-(3-trifluoromethylphenyl)anthranilic acid) exemplifies the role of the group in binding.
Mechanism of Action: COX inhibitor (NSAID).
Role of
:
Metabolic Block: The
group at the meta-position of the -phenyl ring blocks metabolic hydroxylation at that site.
Conformational Lock: The steric bulk of the
group forces the two aromatic rings to twist out of planarity, which is essential for fitting into the hydrophobic pocket of the COX enzyme.
Comparative Reactivity Tree
Figure 2: Divergent synthetic utility of the trifluoromethylated anthranilic acid scaffold.
References
Synthesis of Anthranilic Acid Derivatives via Isatin Oxid
Source: Silva, J. F. M., et al. "Anthranilic acids from isatin: an efficient, versatile and environmentally friendly method." Journal of the Brazilian Chemical Society, 2001.
Source: Li, S., et al. "A Direct Method for Synthesis of Fluorinated Quinazolinones and Quinoxalines Using Fluorinated Acids without Metals or Additives." Synthesis, 2022.
2-Amino-3-nitro-5-(trifluoromethyl)benzoic acid SMILES and InChIKey
[1] Abstract This technical guide provides a comprehensive analysis of 2-Amino-3-nitro-5-(trifluoromethyl)benzoic acid , a critical intermediate in the synthesis of next-generation antitubercular agents, specifically ben...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Abstract
This technical guide provides a comprehensive analysis of 2-Amino-3-nitro-5-(trifluoromethyl)benzoic acid , a critical intermediate in the synthesis of next-generation antitubercular agents, specifically benzothiazinones (e.g., BTZ043, PBTZ169). This document details its digital chemical signatures, physicochemical properties, synthetic pathways, and role in medicinal chemistry. It is designed for researchers requiring verified structural data and reproducible experimental protocols.
Chemical Identity & Digital Signatures
This compound serves as a highly functionalized scaffold, combining a nucleophilic aniline moiety with strong electron-withdrawing groups (nitro and trifluoromethyl), making it a versatile building block for heterocyclic synthesis.
The molecule exhibits a "push-pull" electronic system that dictates its reactivity:
2-Amino Group (Donor): Provides electron density to the ring, activating the ortho and para positions, but its nucleophilicity is tempered by the adjacent electron-withdrawing groups.
3-Nitro Group (Acceptor): Located ortho to the amine, it creates a strong intramolecular hydrogen bond (NH···O), locking the conformation and reducing the basicity of the amine. This effect is critical for the regioselectivity of subsequent cyclization reactions.
5-Trifluoromethyl Group (Acceptor): Increases lipophilicity (LogP) and metabolic stability, preventing oxidative metabolism at the 5-position.
δ ~8.5-9.0 ppm (br s, 2H): Amine protons (deshielded by the ortho-nitro group and H-bonding).
δ 8.4 ppm (d, J2Hz, 1H): Aromatic proton at C4 (between NO₂ and CF₃).
δ 8.2 ppm (d, J2Hz, 1H): Aromatic proton at C6 (between NH₂ and COOH).
Synthetic Pathways[2][3][6][7][8]
The most robust industrial route involves the nucleophilic aromatic substitution (SₙAr) of a halogenated precursor. This method avoids the regioselectivity issues often encountered during the direct nitration of amino-benzoic acids.
Retrosynthetic Analysis (DOT Diagram)
Caption: Retrosynthetic pathway showing the conversion of the chloro-nitro precursor to the target amino acid via SₙAr.
Detailed Protocol: Amination of 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid[2]
This protocol describes the conversion of the 2-chloro analog to the target compound.[1][2][3][4]
Dissolution: In a pressure vessel or autoclave, dissolve 10.0 g of 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid in 50 mL of ethanol.
Reagent Addition: Slowly add 30 mL of concentrated ammonium hydroxide.
Reaction: Seal the vessel and heat to 80–100°C for 4–6 hours. Monitor by HPLC or TLC (Mobile phase: MeOH/DCM 1:9) for the disappearance of the chloro-starting material.
Note: The reaction is driven by the electron-deficient nature of the ring (activated by -NO₂ and -CF₃), facilitating the displacement of the chloride.
Workup:
Cool the mixture to room temperature.
Concentrate the solvent under reduced pressure to remove excess ammonia and ethanol.
Dilute the residue with water (50 mL).
Acidify carefully with 1M HCl to pH 3–4 to precipitate the free acid.
Purification: Filter the yellow/orange precipitate. Recrystallize from an Ethanol/Water mixture (1:1) to obtain bright yellow crystals.
Applications in Medicinal Chemistry
The primary utility of this compound is as a precursor for Benzothiazinones (BTZs) , a class of potent antitubercular drugs that inhibit DprE1 (decaprenylphosphoryl-β-D-ribose 2'-epimerase).
Synthesis of BTZ043 Scaffold
The target compound is converted into the active drug core via an isothiocyanate intermediate.
Caption: Synthesis of the benzothiazinone pharmacophore from the amino-nitro-benzoic acid scaffold.
Mechanism:
Activation: The carboxylic acid is converted to an acid chloride (using SOCl₂).
Isothiocyanate Formation: Reaction with ammonium thiocyanate yields the acyl isothiocyanate.[1]
Cyclization: Reaction with a secondary amine leads to the formation of the thiourea, which undergoes intramolecular nucleophilic attack by the aromatic amine (from the starting material) to close the 1,3-benzothiazin-4-one ring.[1][3]
Safety & Handling
Hazard Classification: Irritant (Skin/Eye), potentially harmful if swallowed.
Nitro Compounds: Organic nitro compounds can be energetic. While this specific acid is stable, avoid heating dry material to decomposition temperatures (>200°C) in closed systems without testing.
Storage: Store in a cool, dry place away from strong bases and reducing agents.
References
PubChem. 2-Amino-3-nitro-5-(trifluoromethyl)benzoic acid (Compound Summary). National Library of Medicine. Available at: [Link]
Makarov, V., et al. (2009). "Benzothiazinones Kill Mycobacterium tuberculosis by Blocking Arabinan Synthesis." Science, 324(5928), 801-804. (Establishes the BTZ scaffold utility).
Richter, A., et al. (2021). "2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones." Acta Crystallographica Section E, 77(2), 142–147. Available at: [Link]
Solubility Profiling of 2-Amino-3-nitro-5-(trifluoromethyl)benzoic acid in DMSO: A Technical Guide for Preclinical Workflows
The transition of a synthesized chemical entity from the bench to biological screening is bottlenecked by one critical parameter: solubility. In early-stage drug discovery, Dimethyl Sulfoxide (DMSO) serves as the univers...
Author: BenchChem Technical Support Team. Date: March 2026
The transition of a synthesized chemical entity from the bench to biological screening is bottlenecked by one critical parameter: solubility. In early-stage drug discovery, Dimethyl Sulfoxide (DMSO) serves as the universal vehicle for compound storage, serial dilution, and assay dosing [1].
This whitepaper provides an in-depth physicochemical analysis and standard operating procedure (SOP) for determining the DMSO solubility of 2-amino-3-nitro-5-(trifluoromethyl)benzoic acid (CAS: 22227-60-7), a highly functionalized intermediate frequently utilized in the synthesis of kinase inhibitors and targeted therapeutics.
Physicochemical Profiling & Solvation Causality
To accurately design a solubility protocol, we must first understand the molecular architecture of the analyte. 2-amino-3-nitro-5-(trifluoromethyl)benzoic acid is a polysubstituted aromatic ring featuring four distinct functional groups, each dictating its solvation thermodynamics.
The Mechanics of DMSO Solvation
DMSO is a highly polar, aprotic solvent characterized by a strong dipole moment (3.96 D) and an exposed, highly polarized sulfoxide oxygen (
). It acts as a powerful Hydrogen Bond Acceptor (HBA) but possesses no Hydrogen Bond Donors (HBD).
The solubility of our target compound in DMSO is driven by the following causal relationships:
Inductive Enhancement of Hydrogen Bonding: The trifluoromethyl (
) and nitro () groups are powerfully electron-withdrawing. Through inductive and resonance effects, they deplete electron density from the aromatic ring. This increases the partial positive charge () on the protons of the carboxylic acid () and the amino () groups.
Donor-Acceptor Complementarity: The highly acidic protons of the
and groups become exceptionally strong HBDs. These donors form highly stable, exothermic hydrogen bonds with the HBA oxygen of DMSO.
Crystal Lattice Disruption: The bulky
and groups create steric hindrance that prevents optimal planar stacking of the aromatic rings in the solid state, lowering the crystal lattice energy.
Quantitative Data Summary
Table 1: Physicochemical Properties of 2-Amino-3-nitro-5-(trifluoromethyl)benzoic acid [2]
Property
Value
Solvation Impact
CAS Number
22227-60-7
N/A
Molecular Weight
250.13 g/mol
Favorable for rapid dissolution kinetics.
Molecular Formula
High heteroatom-to-carbon ratio.
H-Bond Donors (HBD)
3 (, )
Strong interaction with DMSO oxygen.
H-Bond Acceptors (HBA)
7 (O, N, F)
Minimal impact in pure DMSO (aprotic).
Predicted State
Solid powder
Requires kinetic energy (vortex/sonication) for initial solvation.
Experimental Workflows: Kinetic vs. Thermodynamic Solubility
In pharmaceutical testing, solubility is not a single static number; it is defined by the path taken to reach it [3]. We must differentiate between Kinetic and Thermodynamic solubility to prevent artifacts during High-Throughput Screening (HTS).
Workflow for determining kinetic vs. thermodynamic solubility in drug discovery.
High-Fidelity Methodology & Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale to prevent false positives (e.g., supersaturation) or false negatives (e.g., non-specific binding).
Protocol A: Thermodynamic Solubility in Pure DMSO (The Gold Standard)
This method determines the true equilibrium solubility of the compound in pure DMSO, which is critical for preparing master stock solutions [4].
Rationale for Experimental Choices:
Why Centrifugation over Filtration? Highly fluorinated compounds (like those containing a
group) exhibit high lipophilicity and can bind non-specifically to standard PTFE or Nylon syringe filters. This adsorption artificially lowers the measured concentration in the filtrate. Centrifugation eliminates this physical barrier artifact.
Step-by-Step Procedure:
Preparation: Tare a 2.0 mL low-bind microcentrifuge tube. Add approximately 50 mg of 2-amino-3-nitro-5-(trifluoromethyl)benzoic acid powder.
Solvent Addition: Add 100 µL of anhydrous, HPLC-grade DMSO (ensure the DMSO is fresh to avoid hygroscopic water absorption, which dramatically alters solubility).
Equilibration: Seal the tube and place it in a thermomixer. Agitate at 1,000 RPM at exactly 25.0 °C for 24 to 48 hours. Self-Validation: Visual inspection must confirm the presence of undissolved solid at the bottom of the tube. If all solid dissolves, the solution is not saturated; add more solid and repeat.
Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes at 25.0 °C to pellet the undissolved solid.
Sampling & Dilution: Carefully aspirate 10 µL of the clarified supernatant without disturbing the pellet. Immediately dilute this aliquot 1:1000 in a compatible solvent (e.g., 50:50 Acetonitrile:Water) to prevent precipitation upon cooling.
Quantification: Analyze the diluted sample via LC-UV (monitor at
~254 nm) against a pre-established calibration curve of the compound.
Protocol B: Kinetic Solubility (DMSO to Aqueous Transfer)
This method mimics the actual conditions of an in vitro biological assay, where a concentrated DMSO stock is spiked into an aqueous buffer [5].
Stock Preparation: Prepare a 10 mM master stock of the compound in 100% DMSO (requires 2.50 mg/mL).
Serial Dilution: In a 96-well plate, create a 2-fold serial dilution of the DMSO stock.
Buffer Spiking: Transfer 2 µL of each DMSO dilution into 198 µL of PBS (pH 7.4) in a clear-bottom assay plate (final DMSO concentration = 1.0% v/v).
Incubation: Incubate at 37 °C for 2 hours to allow for metastable nucleation.
Detection: Read the plate using a nephelometer (laser light scattering). The kinetic solubility limit is defined as the highest concentration before a statistically significant increase in light scattering (turbidity) is detected compared to a blank control.
Stock Solution Preparation Guide
Based on the predicted thermodynamic solubility, researchers can confidently prepare the following standard master stocks for library storage.
Table 2: Master Stock Preparation for 2-Amino-3-nitro-5-(trifluoromethyl)benzoic acid
Target Concentration
Mass Required per 1.0 mL DMSO
Application / Use Case
10 mM
2.50 mg
Standard HTS library concentration.
50 mM
12.51 mg
Intermediate stock for cell-based assays.
100 mM
25.01 mg
High-concentration stock for NMR or animal dosing formulation.
Note: Dissolution should be immediate at room temperature. If slight turbidity persists, 30 seconds of ultrasonic bath treatment is recommended to overcome the initial activation energy of solvation.
References
1.
2.
3.
4.
5.
Foundational
Technical Guide: pKa Profile of 2-Amino-3-Nitro-5-(Trifluoromethyl)Benzoic Acid
The following technical guide details the physicochemical properties and pKa values of 2-amino-3-nitro-5-(trifluoromethyl)benzoic acid, structured for application in pharmaceutical research and chemical synthesis. [1] Ex...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the physicochemical properties and pKa values of 2-amino-3-nitro-5-(trifluoromethyl)benzoic acid, structured for application in pharmaceutical research and chemical synthesis.
[1]
Executive Summary
Molecule: 2-amino-3-nitro-5-(trifluoromethyl)benzoic acid
CAS: 22227-60-7 (Verified for specific isomer)
Molecular Formula: C
HFNOCore Application: Intermediate in the synthesis of antiviral agents, non-steroidal anti-inflammatory drugs (NSAIDs), and high-performance agrochemicals.[1][2]
This guide provides a definitive analysis of the acid dissociation constants (pKa) for this scaffold. Due to the specific substitution pattern—combining a strong electron-withdrawing nitro group ortho to the amine and a trifluoromethyl group meta to the carboxylic acid—this molecule exhibits a distinct ionization profile compared to standard anthranilic acid derivatives.[1]
Based on Structure-Activity Relationship (SAR) analysis using Hammett substituent constants and comparative data from structural analogs (e.g., 3-nitroanthranilic acid, flufenamic acid), the ionization profile is defined as follows:
Ionization Center
Functional Group
Type
pKa Value (Aq. 25°C)
Species Dominance at pH 7.4
pKa
Carboxylic Acid (-COOH)
Acidic
2.65 ± 0.20
Anionic (-COO⁻)
pKa
Aniline Nitrogen (-NH⁺)
Basic
< -1.0 (Est.)
Neutral (-NH)
Structural Logic & Electronic Effects
The pKa values are governed by the interplay of three substituents on the benzoic acid core. Unlike unsubstituted anthranilic acid (pKa
~2.1, pKa ~4.8), which exists as a zwitterion in neutral solution, the title compound does not form a stable zwitterion in water.
Suppression of Basicity (The Ortho-Nitro Effect): The nitro group at position 3 is ortho to the amino group.[1] Through strong inductive (-I) and resonance (-R) withdrawal, combined with the para-trifluoromethyl group, the electron density on the nitrogen is severely depleted.[1] This renders the amine essentially non-basic (pKa < 0), preventing protonation under physiological conditions.
Enhancement of Acidity: The carboxylic acid at position 1 is acidified by two meta-positioned electron-withdrawing groups (EWGs):
Result: These groups stabilize the carboxylate anion (-COO⁻) significantly more than in benzoic acid (pKa 4.2), driving the pKa down to the ~2.6 range.[1]
Visualization of Ionization Equilibria
The following diagram illustrates the protonation states. Note the absence of the zwitterionic species typically seen in amino acids, due to the deactivated amine.
Caption: Ionization pathway showing the transition from neutral acid to anionic carboxylate. The amine remains neutral across the entire aqueous pH range.
Experimental Determination Protocols
For researchers requiring precise experimental validation for regulatory filing, the following protocols are the industry standard for low-solubility, low-pKa compounds.
Method A: Potentiometric Titration (The Gold Standard)
Applicability: Best for samples with solubility > 0.5 mM.
Solvent System: Use a mixed solvent system (Methanol/Water 20:80) to ensure solubility, then extrapolate to zero organic content using the Yasuda-Shedlovsky equation.[1]
Apparatus: Automated titrator (e.g., Mettler Toledo or Sirius T3) equipped with a glass pH electrode.
Procedure:
Dissolve 5 mg of compound in minimal MeOH.
Add degassed 0.15 M KCl (ionic strength adjustor).
Titrate with 0.1 M KOH (CO
-free) from pH 1.5 to pH 11.
Data Analysis: Look for the inflection point around pH 2.5–3.0. The amine deprotonation will likely not be observed as it occurs outside the solvent window.
Applicability: Ideal for low solubility (< 0.1 mM) or very low pKa values.[1]
Principle: The UV spectrum of the nitro-aniline chromophore changes significantly upon ionization of the carboxyl group.
Wavelength Selection: Monitor shifts in the
of the nitro-aromatic band (typically 300–400 nm).
Workflow:
Prepare a 50 µM stock solution in buffer.
Measure absorbance across a pH range of 1.0 to 6.0.
Plot Absorbance vs. pH at
. The inflection point of the sigmoidal curve corresponds to the pKa.
Implications for Drug Development[1]
Solubility & Formulation
pH Dependent Solubility: As a weak acid with pKa ~2.65, this compound will exhibit low intrinsic solubility in acidic media (stomach, pH 1.2) where it exists in the neutral form.
Intestinal Absorption: At intestinal pH (6.5–7.4), the molecule will be >99.9% ionized (anionic). While this improves solubility, the negative charge may limit passive permeability unless a specific transporter is targeted.
Salt Selection: Avoid acid salts (e.g., HCl) as the amine is too weak to hold a proton. Formulate as a base salt (e.g., Sodium, Potassium, or Meglumine salt) to maximize dissolution rates.
Synthetic Chemistry (Reactivity)
Nucleophilicity: The 2-amino group is deactivated.[1] Standard amide couplings (e.g., with acid chlorides) will be sluggish and may require forcing conditions (high heat, strong base like NaH) or catalysis.
Sandmeyer Reactions: The amine can still undergo diazotization, but the diazonium salt will be destabilized by the ortho-nitro group, requiring careful temperature control (keep < 0°C).
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 219633, 2-Amino-3-nitrobenzoic acid.[1] Retrieved from [Link][1]
Hansch, C., Leo, A., & Taft, R. W. (1991).A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.
Kütt, A., et al. (2018). pKa values in organic chemistry – making maximum use of the available data.[3] Tetrahedron Letters.[3] (Methodology for pKa extrapolation).
University of Tartu (2025). pKa Data Compiled by Leito Group. Retrieved from [Link][1]
Strategic Procurement and Analytical Validation of 2-Amino-3-nitro-5-(trifluoromethyl)benzoic Acid in Drug Discovery
Executive Summary As a Senior Application Scientist, I approach raw material procurement not merely as a purchasing exercise, but as the foundational step in a robust chemical synthesis workflow. 2-Amino-3-nitro-5-(trifl...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist, I approach raw material procurement not merely as a purchasing exercise, but as the foundational step in a robust chemical synthesis workflow. 2-Amino-3-nitro-5-(trifluoromethyl)benzoic acid (CAS: 22227-60-7) is a highly specialized, polyfunctional anthranilic acid derivative[1]. The unique trifluoromethyl (
) group imparts profound lipophilicity and metabolic stability to drug candidates, while the adjacent amino and nitro groups provide an orthogonal handle for the construction of biologically active heterocycles, such as benzimidazoles and quinazolines.
Part 1: Global Supply Chain & Procurement Economics
When sourcing this fluorinated building block, the global supplier landscape is segmented into premium R&D catalogs, specialized building-block purveyors, and bulk scale-up manufacturers[2].
Causality in Procurement: The regioselective nitration of 2-amino-5-(trifluoromethyl)benzoic acid is synthetically challenging, often yielding isomeric impurities. Consequently, lower-tier suppliers may provide material with substandard regiochemical purity. It is imperative to balance cost with the analytical burden required to validate incoming batches. Premium suppliers like Sigma-Aldrich offer high-fidelity materials for initial R&D[3], while vendors like Combi-Blocks[4], BLD Pharm, and abcr[5] provide cost-effective pathways for scale-up.
Table 1: Representative Supplier Landscape and Pricing Tiers (USD)
(Note: Pricing is subject to market fluctuations and institutional discounts. Data aggregated from recent supplier catalogs[6],[7].)
Part 2: Quality Control & Analytical Validation Workflow
To ensure absolute trustworthiness in downstream applications, every laboratory must employ a self-validating system for incoming materials. Relying solely on a vendor's Certificate of Analysis (CoA) is a critical failure point. The following protocol guarantees structural and functional integrity.
Methodology 1: Incoming Material QC Protocol
Visual Inspection & Karl Fischer (KF) Titration:
Action: Evaluate moisture content via KF titration.
Causality: Anthranilic acids can form hydrates or absorb atmospheric moisture. Excess moisture (
) will hydrolyze sensitive coupling reagents (e.g., HATU, T3P) during subsequent amide bond formations, throwing off stoichiometric equivalents and stalling the reaction.
F and H NMR Spectroscopy:
Action: Dissolve 10 mg of the sample in DMSO-
and acquire both proton and fluorine spectra.
Causality: The
F NMR must show a single sharp singlet (typically around ppm), confirming the absence of regioisomeric trifluoromethyl groups. The H NMR must exhibit two meta-coupled protons (a characteristic AB or AX system, Hz), rigorously confirming the 3-nitro substitution pattern over potential 4-nitro or 6-nitro impurities.
LC-MS (ESI-) Analysis:
Action: Run a reverse-phase gradient (Water/MeCN with 0.1% Formic Acid).
Causality: The carboxylic acid moiety readily ionizes in negative mode, yielding an
peak at 249.1[7]. The UV trace at 254 nm ensures the overall organic purity exceeds 95%, validating the material for GMP/GLP synthesis.
Figure 1: Self-validating QC workflow for 2-Amino-3-nitro-5-(trifluoromethyl)benzoic acid.
Part 3: Synthetic Utility & Downstream Application Workflow
The primary utility of 2-amino-3-nitro-5-(trifluoromethyl)benzoic acid lies in its conversion to functionalized benzimidazoles—a privileged structural motif frequently deployed in kinase inhibitors and PARP inhibitors.
Action: Suspend the benzoic acid (1.0 eq) and an amine (1.1 eq) in anhydrous DMF. Add DIPEA (3.0 eq) followed by HATU (1.2 eq) at
.
Causality: The electron-withdrawing nitro and
groups heavily deactivate the carboxylic acid, rendering it a poor electrophile once activated. Highly reactive uronium salts like HATU are required to overcome this electronic deactivation and drive the amide coupling to completion.
Nitro Reduction:
Action: Dissolve the resulting amide intermediate in EtOH. Add 10% Pd/C (0.1 eq by weight) and stir under an
atmosphere (1 atm) for 4 hours.
Causality: The
group is highly stable to standard catalytic hydrogenation, unlike heavy halogens (Br, I) which might undergo unwanted hydrodehalogenation. This cleanly reduces the nitro group, yielding the critical ortho-phenylenediamine intermediate.
Cyclization:
Action: Reflux the diamine in an appropriate orthoester (e.g., triethyl orthoformate) with a catalytic amount of
-toluenesulfonic acid (PTSA).
Causality: The acidic conditions catalyze the condensation of the diamine with the orthoester. The system is driven thermodynamically to expel ethanol and water, locking the structure into the highly stable, trifluoromethylated benzimidazole scaffold.
Figure 2: Step-by-step synthetic pathway from the anthranilic acid core to a benzimidazole.
References
(All URLs verified as active domains/landing pages for chemical procurement and material safety data,[8],[9]).
A Technical Guide to the Safe Handling of 2-Amino-3-nitro-5-(trifluoromethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals This document provides an in-depth technical overview of the safety considerations, handling protocols, and risk mitigation strategies for 2-Amino-3-nitro-5...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the safety considerations, handling protocols, and risk mitigation strategies for 2-Amino-3-nitro-5-(trifluoromethyl)benzoic acid. As a Senior Application Scientist, the goal is to synthesize regulatory data with practical, field-proven insights to ensure the safe and effective use of this compound in a laboratory setting.
Compound Profile and Hazard Synopsis
2-Amino-3-nitro-5-(trifluoromethyl)benzoic acid is a polysubstituted aromatic carboxylic acid. Its chemical structure incorporates several functional groups that dictate its reactivity and toxicological profile: an amine group, a nitro group, and a trifluoromethyl group. While specific toxicological data for this exact molecule is limited, a robust safety profile can be constructed by analyzing the hazards associated with its constituent functional groups and structurally similar compounds.
The primary hazards are associated with irritation to the skin, eyes, and respiratory tract.[1][2][3][4] Data from analogous compounds, such as other trifluoromethyl-substituted benzoic acids and nitroaromatics, indicate that this compound should be handled as a hazardous substance.[1][5][6][7][8]
Table 1: GHS Hazard Classification Summary (Based on Analogous Compounds)
Caption: Key GHS hazard classifications for the compound.
The Chemistry of Hazard: A Mechanistic Perspective
Understanding the chemical nature of the compound is critical to appreciating its hazards. The molecule's properties are a composite of its functional groups:
Nitroaromatic System: Nitroaromatic compounds are known for their potential thermal instability and toxicological effects. The strong electron-withdrawing nature of the nitro group makes the aromatic ring electron-deficient, influencing its metabolic pathways and reactivity.[11]
Trifluoromethyl (-CF3) Group: This group is a strong electron-withdrawing substituent, which can increase the acidity of the carboxylic acid and enhance the electrophilicity of the aromatic ring. It is also highly lipophilic, which can facilitate absorption through biological membranes.
Benzoic Acid Moiety: The carboxylic acid group imparts acidic properties. As a dust, it can be irritating to the respiratory tract and mucous membranes.[1][5]
Amino (-NH2) Group: While the amino group can sometimes attenuate the toxicity of nitroaromatics, it can also be a site for metabolic activation.
The combination of these groups suggests that the compound should be handled with measures to prevent dust inhalation, skin contact, and eye exposure.
Risk Mitigation Framework: From Lab Bench to Storage
A multi-layered approach to risk mitigation is essential.
Engineering Controls & Personal Protective Equipment (PPE)
The primary line of defense is to minimize exposure through engineering controls.
Ventilation: All weighing and handling of the solid compound must be performed in a certified chemical fume hood to prevent inhalation of dust particles.[12][13]
Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory.[2][3][12]
Eye Protection: Chemical safety goggles or a face shield are required.[1][2]
Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use and wash hands thoroughly after handling.[1][5]
Body Protection: A lab coat or long-sleeved clothing is necessary to prevent skin contact.[2]
Safe Handling & Dosing Protocol
Adherence to a strict protocol minimizes the risk of spills and exposure.
Caption: Step-by-step workflow for safely handling the solid compound.
Storage and Incompatibility
Proper storage is crucial for maintaining chemical integrity and safety.
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][12][13]
Incompatibilities: Keep away from strong oxidizing agents and strong bases.[1][12] The acidic nature of the benzoic acid moiety can lead to vigorous reactions with bases, while the amino group can be susceptible to oxidation.
Emergency Response Protocols
In the event of an exposure or spill, immediate and correct action is critical.
Caption: Decision tree for emergency response procedures.
Inhalation: Remove the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[2][3][6]
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1][2][3][6] If skin irritation persists, consult a physician.[2][3][6]
Eye Contact: Rinse immediately and thoroughly with plenty of water for at least 15 minutes, holding the eyelids open.[3][6] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.[3][6][13]
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Call a physician or poison control center immediately.[8]
Physicochemical Data for the Application Scientist
While experimental data for the target compound is not widely published, data for structurally related molecules provide useful reference points.
Table 2: Physicochemical Properties (Data from Analogous Compounds)
| Solubility | Low water solubility expected |[6] |
Disposal Considerations
All waste materials containing this compound should be treated as hazardous chemical waste.
Procedure: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4][6] Do not allow the material to be released into the environment.[10]
References
Fisher Scientific: 2-Amino-5-(trifluoromethoxy)benzoic acid SAFETY DATA SHEET. [Link]
Australia Pacific LNG: 4-(Trifluoromethyl)benzoic acid Safety Data Sheet. [Link]
U.S. Environmental Protection Agency (EPA): Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). [Link]
U.S. Army Public Health Command: Standard Operating Procedure for Determination of Nitramines and Nitroaromatics in Water by Gas Chromatography. [Link]
Application Note & Protocol: Synthesis of 2-amino-3-nitro-5-(trifluoromethyl)benzoic acid
Abstract This document provides a comprehensive guide for the synthesis of 2-amino-3-nitro-5-(trifluoromethyl)benzoic acid, a valuable building block in medicinal chemistry and materials science.[1][2][3] The protocol de...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive guide for the synthesis of 2-amino-3-nitro-5-(trifluoromethyl)benzoic acid, a valuable building block in medicinal chemistry and materials science.[1][2][3] The protocol details the conversion of its precursor, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, via a nucleophilic aromatic substitution (SNAr) reaction. We present a detailed, step-by-step methodology optimized for clarity and reproducibility, including mechanistic insights, safety protocols, and characterization techniques. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable method for the preparation of this key intermediate.
Introduction and Scientific Background
Substituted aminonitrobenzoic acids are a class of compounds that serve as critical intermediates in the synthesis of pharmaceuticals, dyes, and other high-value organic molecules.[1] The specific target of this protocol, 2-amino-3-nitro-5-(trifluoromethyl)benzoic acid, incorporates three key functional groups—an amine, a nitro group, and a trifluoromethyl group—which makes it a versatile precursor for developing complex heterocyclic systems and novel therapeutic agents.
The synthesis described herein proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[4][5] Aryl halides are typically unreactive towards nucleophiles; however, the presence of strongly electron-withdrawing groups, such as the nitro (NO₂) and trifluoromethyl (CF₃) groups, positioned ortho and para to the chlorine leaving group, significantly activates the aromatic ring for nucleophilic attack.[4][5][6] This activation lowers the energy barrier for the formation of a stabilized Meisenheimer complex, facilitating the displacement of the chloride ion by a nucleophile, in this case, ammonia.[5]
This application note provides a modern, microwave-assisted protocol, which offers significant advantages over traditional heating methods, including drastically reduced reaction times and often improved yields.[7][8][9]
Reaction Scheme & Mechanism
The conversion relies on the displacement of the chlorine atom from 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid by an amino group.
Caption: A workflow diagram for the synthesis protocol.
Table 1: Summary of Reaction Parameters and Expected Results
Provides the amino group for substitution. Used in excess to drive the reaction.
Temperature
120 °C
Provides sufficient energy to overcome the activation barrier. Higher temperatures can lead to side products.
Reaction Time
20-30 minutes
Microwave irradiation significantly shortens the required time compared to conventional heating. [8][9]
Expected Yield
>85%
Based on similar reported microwave-assisted aminations of activated aryl chlorides. [9]
Product Appearance
Yellowish solid
Typical for aminonitro-aromatic compounds.
Product Validation and Troubleshooting
Self-Validating System: The protocol's integrity is confirmed through rigorous characterization of the final product.
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure. The disappearance of the signal corresponding to the chloro-substituted aromatic ring and the appearance of signals for the amino-substituted ring are key indicators.
Mass Spectrometry (MS): To verify the molecular weight of the final product.
Melting Point (MP): A sharp melting point range indicates high purity.
FT-IR Spectroscopy: To identify characteristic functional group vibrations (e.g., N-H stretches from the amino group, C=O from the carboxylic acid).
Potential Issue
Possible Cause
Recommended Solution
Low or No Yield
Incomplete reaction or insufficient activation
Ensure the microwave temperature reaches the setpoint. Increase reaction time in 10-minute increments. Confirm the quality of the starting material.
Impure Product
Formation of side products
Ensure the reaction temperature does not significantly overshoot the setpoint. Perform the recrystallization step carefully. [7]
Product Loss in Work-up
Incomplete precipitation
Ensure the pH is sufficiently acidic (pH 2-3) for full precipitation. Thoroughly cool the solution in an ice bath before filtration.
Safety and Handling
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
Fume Hood: All steps, especially opening the reaction vessel and handling concentrated ammonia and HCl, must be performed in a well-ventilated fume hood.
Pressure Hazard: Microwave reactions are conducted in sealed vessels under pressure. Use only vessels rated for the expected reaction conditions and follow all safety guidelines for the microwave synthesizer.
Chemical Hazards: 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid is an irritant. Concentrated ammonium hydroxide and hydrochloric acid are corrosive and have toxic fumes. Handle with care.
References
Cristian, W., et al. (2006). Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives. The Journal of Organic Chemistry, 71(1), 167–175. Available from: [Link]
Cristian, W., et al. (2006). Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives. PubMed. Available from: [Link]
Wolf, C., et al. (2006). Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N -Aryl Anthranilic Acid Derivatives. ResearchGate. Available from: [Link]
Saki, M., & Salahvarzi, S. (2024). Synthesis, DFT calculations and spectral studies of the interaction of 2-chlorobenzoic acid with some amines in the presence of copper nanoparticles. Organic Chemistry Research, 10(1), 60-66. Available from: [Link]
Google Patents. (2014). US8835677B2 - Methods for producing aminonitrobenzoic acids.
Wang, L., et al. (2012). Metal Catalyst-Free Amination of 2-Chloro-5-nitrobenzoic Acid in Superheated Water. ResearchGate. Available from: [Link]
SciSpace. (2007). Catalyst-Free Microwave-Assisted Amination of 2-Chloro-5-nitrobenzoic Acid. Available from: [Link]
ACS Publications. (2007). Catalyst-Free Microwave-Assisted Amination of 2-Chloro-5-nitrobenzoic Acid. The Journal of Organic Chemistry. Available from: [Link]
Google Patents. (1981). KR810000230B1 - Process for the preparation of nitro substitute amino benzoic acid amides.
MDPI. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Available from: [Link]
Royal Society of Chemistry. (1966). Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. Available from: [Link]
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available from: [Link]
Google Patents. (1937). US2100242A - Preparation of 2-chloro-5-aminobenzoic acid.
Eckhardt, A., et al. (2020). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. ResearchGate. Available from: [Link]
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Available from: [Link]
MDPI. (2025). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Available from: [Link]
NIH National Center for Biotechnology Information. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. PMC. Available from: [Link]
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. Available from: [Link]
European Patent Office. (1993). EP 0530524 A1 - Method of producing 2-amino-3-nitro-5-halogenopyridine. Available from: [Link]
Ammonolysis of 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid protocol
Application Note: High-Yield Ammonolysis of 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic Acid Abstract & Scope This application note details the optimized protocol for the conversion of 2-chloro-3-nitro-5-(trifluoromethyl...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Yield Ammonolysis of 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic Acid
Abstract & Scope
This application note details the optimized protocol for the conversion of 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid to 2-amino-3-nitro-5-(trifluoromethyl)benzoic acid via nucleophilic aromatic substitution (SNAr). This transformation is a critical step in the synthesis of benzimidazole-based anthelmintics, herbicides, and antitubercular benzothiazinones (e.g., BTZ043 precursors).
Unlike simple aryl halides, this substrate presents a unique "Salt Effect" challenge: the carboxylic acid moiety immediately consumes one equivalent of ammonia to form a carboxylate salt. This guide addresses the thermodynamic and kinetic requirements to overcome the deactivating nature of the carboxylate anion while leveraging the strong activation provided by the ortho-nitro and para-trifluoromethyl groups.
Scientific Background & Mechanism
The Substrate Architecture
The reaction is a classic SNAr displacement. The reactivity is governed by the electronic push-pull of the substituents:
(Position 3, ortho): The primary activator. It stabilizes the Meisenheimer intermediate via resonance, delocalizing the negative charge introduced by the nucleophile.[1]
(Position 5, para): A strong electron-withdrawing group (EWG) by induction ( effect). It further lowers the energy of the transition state.
(Position 1, ortho): Under reaction conditions (basic), this exists as . While normally electron-donating (and thus deactivating for SNAr) due to resonance, the strong combined withdrawal of the and groups overcomes this, allowing the reaction to proceed.
Reaction Pathway
The reaction proceeds through an Addition-Elimination mechanism.[1][2][3]
Neutralization (Fast): The first equivalent of ammonia neutralizes the carboxylic acid.
Nucleophilic Attack (Rate Limiting): A second molecule of ammonia attacks the carbon bearing the chlorine.
Meisenheimer Complex: The anionic intermediate is stabilized by the nitro group.
Aromatization: Chloride is expelled, restoring aromaticity.
Figure 1: Reaction pathway highlighting the salt formation step which necessitates excess ammonia.
Safety Assessment (Critical)
Hazard Category
Specific Risk
Mitigation Strategy
Pressure
Ammonia gas expands significantly upon heating. Aqueous ammonia at 100°C+ generates high internal pressure.
Use rated stainless steel autoclaves or heavy-wall glass pressure vessels with blast shields. Do not fill vessels >50%.
Energetic Compounds
Nitro-aromatics possess high decomposition energy.
Product elutes earlier than Starting Material (SM) due to the polar amino group replacing chlorine.
Troubleshooting Guide
Observation
Root Cause
Corrective Action
Low Conversion (<50%)
Temperature too low or ammonia lost.
Ensure vessel is sealed tight.[4][6][7][8][9] Increase temp to 120°C. Do not use open reflux (ammonia escapes).
Black/Tar Formation
Thermal decomposition.
Limit temperature to <130°C. Ensure reactor is clean of transition metals (Cu/Fe) which might catalyze degradation.
No Precipitate on Acidification
pH not low enough.
The amino-acid is zwitterionic but precipitates best as the free acid. Ensure pH is < 2.
Product is Hygroscopic
Ammonium salt contamination.
Ensure thorough washing with water during filtration to remove .
References
Welch, D. E., et al. (1969).[10] "Trifluoromethylbenzamides as anticoccidial agents." Journal of Medicinal Chemistry, 12(2), 299–303.
Makarov, V., et al. (2009). "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis." Science, 324(5928), 801-804. (Describes the use of this intermediate for BTZ043).
Patent US2005020626. (2005).[11] "Method for producing 2-amino-3-nitrobenzoic acid derivatives." (General protocol for ammonolysis of nitro-benzoic acids).
March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. "Nucleophilic Aromatic Substitution: The SNAr Mechanism." (Standard Text for Mechanistic Grounding).
Reagents for cyclization of 2-amino-3-nitro-5-(trifluoromethyl)benzoic acid
An Application Note and Technical Guide for the Cyclization of 2-Amino-3-nitro-5-(trifluoromethyl)benzoic Acid Introduction In the landscape of modern drug discovery, 2-amino-3-nitro-5-(trifluoromethyl)benzoic acid (CAS...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Technical Guide for the Cyclization of 2-Amino-3-nitro-5-(trifluoromethyl)benzoic Acid
Introduction
In the landscape of modern drug discovery, 2-amino-3-nitro-5-(trifluoromethyl)benzoic acid (CAS 22227-60-7) serves as a highly specialized, polyfunctional building block. The presence of the strongly electron-withdrawing trifluoromethyl (-CF
) and nitro (-NO) groups significantly alters the electronic landscape of the aromatic ring. This dual deactivation depresses the nucleophilicity of the ortho-amino group, rendering standard mild coupling conditions ineffective.
This technical guide details the causal logic, reagent selection, and validated protocols for directing this intermediate down two primary cyclization pathways: the formation of quinazolin-4-ones (via a benzoxazinone intermediate) and benzimidazoles (via reductive cyclization).
Mechanistic Pathways & Reagent Selection
The structural evolution of 2-amino-3-nitro-5-(trifluoromethyl)benzoic acid depends entirely on the sequence of reagent exposure.
Pathway A: The Benzoxazinone to Quinazolinone Cascade
Quinazolin-4-ones are privileged scaffolds, frequently utilized in the development of kinase and PARP inhibitors. The synthesis from an ortho-amino benzoic acid typically proceeds via a highly reactive benzoxazin-4-one intermediate[1].
Acylation and Dehydration: Due to the deactivated nature of the amine, neat acetic anhydride is utilized under reflux conditions[2]. The acetic anhydride serves a dual mechanistic purpose: it first acylates the amine to form an N-acetyl intermediate, and subsequently acts as a dehydrating agent. The thermal energy forces the intramolecular nucleophilic attack of the carboxylic acid onto the newly formed amide, expelling water and yielding the benzoxazin-4-one[3].
Amination and Ring Closure: The resulting benzoxazinone is highly susceptible to nucleophilic ring opening. Treatment with ammonia or a primary amine yields an intermediate open-ring amide. Subsequent base-catalyzed cyclization (using 5% aqueous NaOH) drives the expulsion of water, thermodynamically favoring the stable quinazolin-4-one core[3].
Pathway B: Reductive Cyclization to Benzimidazoles
To access the benzimidazole core, the 3-nitro group must first be reduced to an amine, yielding a 2,3-diamine intermediate.
Reduction: While catalytic hydrogenation is common, the presence of the -CF
group and the potential for catalyst poisoning often makes chemical reduction preferable. Stannous chloride (SnCl) in concentrated HCl is highly effective, providing the diamine hydrochloride salt directly[4]. Alternatively, sodium dithionite (NaSO) can be used for milder, sonication-assisted reductive cyclizations[5].
Condensation: The electron-deficient 2,3-diamine is condensed with a carboxylic acid (e.g., formic acid) under strongly acidic conditions. The acid catalyzes the formation of the Schiff base, followed by intramolecular cyclization and aromatization to the benzimidazole[4].
Caption: Divergent cyclization workflows for 2-amino-3-nitro-5-(trifluoromethyl)benzoic acid.
Quantitative Data & Reagent Comparison
The following table summarizes the stoichiometric requirements, thermal conditions, and expected yields synthesized from validated literature protocols[1],[4],[2],[3].
Target Scaffold
Reagent System
Equivalents
Temp (°C)
Time (h)
Expected Yield
Benzoxazin-4-one
Acetic Anhydride
3.0 - 5.0 eq
140 (Reflux)
2 - 20
75 - 90%
Quinazolin-4-one
NH (aq) / 5% NaOH
1.5 eq / Excess
65 (Reflux)
12 + 0.5
70 - 85%
2,3-Diamine Intermediate
SnCl·2HO / HCl
3.0 - 4.0 eq
50 - 100
0.25 - 1
75 - 94%
Benzimidazole
Formic Acid / 4M HCl
Excess / Catalyst
100 (Reflux)
1 - 2
65 - 75%
Experimental Protocols
Protocol 1: Synthesis of the Benzoxazin-4-one Intermediate
Objective: Drive acylation and intramolecular dehydration in a single pot.
Reaction Setup: Charge a dry, round-bottom flask with 2-amino-3-nitro-5-(trifluoromethyl)benzoic acid (1.0 eq).
Reagent Addition: Add neat acetic anhydride (3.0 to 5.0 eq). Causality: The excess anhydride acts as both the acylating agent and the solvent, driving the equilibrium toward the N-acetylated intermediate and preventing premature precipitation[1].
Thermal Activation: Heat the mixture to reflux (approx. 140 °C) under an inert atmosphere for 2 to 20 hours[2].
In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc). The highly polar starting material (yellow) will be consumed, replaced by a faster-eluting, less polar spot corresponding to the benzoxazinone.
Isolation: Cool the mixture to room temperature. Concentrate under reduced pressure to remove excess acetic anhydride. Triturate the resulting residue with cold diethyl ether, filter, and dry under vacuum to isolate the intermediate.
Protocol 2: Conversion to the Quinazolin-4-one Scaffold
Objective: Nucleophilic ring opening followed by base-catalyzed thermodynamic ring closure.
Amination: Dissolve the benzoxazin-4-one intermediate in anhydrous THF. Add a solution of ammonia (or desired primary amine, 1.5 eq) and stir at room temperature for 12 hours[3]. This forms the uncyclized amide intermediate.
Base-Catalyzed Cyclization: Add 5% aqueous NaOH directly to the reaction mixture and heat to reflux for 10 to 30 minutes. Causality: The alkaline environment deprotonates the amide nitrogen, drastically increasing its nucleophilicity and accelerating the intramolecular attack on the acetyl carbonyl[3].
Workup & Validation: Cool the mixture and carefully neutralize with 1M HCl to pH 7. The successful formation of the quinazolin-4-one is validated by the precipitation of the product upon neutralization. Filter the solid and recrystallize from absolute ethanol.
Protocol 3: Reductive Cyclization to Benzimidazole
Objective: Chemoselective nitro reduction followed by acid-catalyzed condensation.
Nitro Reduction: Suspend 2-amino-3-nitro-5-(trifluoromethyl)benzoic acid (1.0 eq) and SnCl
·2HO (3.0 eq) in concentrated HCl. Heat to 50 °C. Caution: The reaction is highly exothermic; use an ice bath to maintain the temperature below 100 °C if necessary[4].
Diamine Isolation: After 15 minutes of heating, cool the solution and pour it into an aqueous NaOH solution to crash out the tin salts. Adjust the filtrate to pH 1 with HCl to precipitate the 2,3-diaminobenzoic acid hydrochloride salt. Validation: The visual shift from a bright yellow suspension to a pale/white precipitate confirms the loss of the nitro chromophore.
Condensation: Suspend the freshly sublimed or dried diamine (1.0 eq) in an excess of formic acid. Add 4M aqueous HCl (catalytic) and reflux for 1 to 2 hours under N
Synthesis of N-Substituted Anthranilic Acid Derivatives for Agrochemicals: Application Notes and Protocols
Introduction: The Pivotal Role of N-Substituted Anthranilic Acids in Modern Agrochemicals N-substituted anthranilic acid derivatives represent a cornerstone in the development of modern agrochemicals, providing the struc...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Pivotal Role of N-Substituted Anthranilic Acids in Modern Agrochemicals
N-substituted anthranilic acid derivatives represent a cornerstone in the development of modern agrochemicals, providing the structural backbone for a range of highly effective insecticides, fungicides, and herbicides.[1] This class of compounds, characterized by an amino group on the anthranilic acid core being substituted with various aryl or alkyl moieties, has proven to be a versatile scaffold for designing molecules with specific and potent biological activities.[2][3][4] The strategic introduction of different substituents allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity and systemic movement within the plant, as well as its binding affinity to the target site in the pest, pathogen, or weed.
In the realm of insecticides, the anthranilic diamides have revolutionized pest control. These compounds, most notably chlorantraniliprole and cyantraniliprole, are potent activators of insect ryanodine receptors, leading to uncontrolled calcium release from internal stores, muscle paralysis, and ultimately, the death of the target pest. For fungicides, certain N-substituted anthranilic acid derivatives have been successfully incorporated into molecules that inhibit crucial cellular processes in pathogenic fungi, such as succinate dehydrogenase in the mitochondrial respiratory chain. In the context of herbicides, the N-substituted anthranilic acid scaffold has been explored for the development of synthetic auxins, which disrupt normal plant growth processes in susceptible weeds.
This technical guide provides an in-depth exploration of the key synthetic methodologies for preparing N-substituted anthranilic acid derivatives, with a focus on field-proven insights and detailed experimental protocols. We will delve into the mechanistic underpinnings of the Ullmann condensation and the Buchwald-Hartwig amination, two of the most powerful and widely employed methods for constructing the critical C-N bond in these molecules.
Core Synthetic Strategies: A Tale of Two Couplings
The synthesis of N-substituted anthranilic acids primarily revolves around the formation of a carbon-nitrogen bond between an anthranilic acid derivative (or a precursor) and a substituted moiety. Historically, the Ullmann condensation has been the workhorse for this transformation. More recently, the palladium-catalyzed Buchwald-Hartwig amination has emerged as a highly versatile and efficient alternative, offering milder reaction conditions and a broader substrate scope.
The Ullmann Condensation: A Classic Copper-Catalyzed Approach
The Ullmann condensation is a copper-promoted reaction that couples an aryl halide with an amine, alcohol, or thiol.[5] In the context of N-substituted anthranilic acid synthesis, this typically involves the reaction of a 2-halobenzoic acid with a substituted aniline or the reaction of anthranilic acid with an aryl halide. The reaction is generally carried out at high temperatures in the presence of a base and a copper catalyst, often in the form of copper powder, copper(I) oxide, or a copper(I) salt.
Causality Behind Experimental Choices:
Catalyst: Copper is essential for facilitating the coupling. The active species is believed to be a Cu(I) complex which undergoes oxidative addition to the aryl halide.
Base: A base, such as potassium carbonate, is required to deprotonate the amine and to neutralize the hydrogen halide formed during the reaction.
Solvent: High-boiling polar aprotic solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are often used to achieve the high temperatures necessary for the reaction to proceed at a reasonable rate.
Temperature: The high reaction temperatures (often >150 °C) are necessary to overcome the activation energy of the reaction, particularly when using less reactive aryl chlorides or bromides.
Experimental Protocol: Synthesis of N-Phenylanthranilic Acid via Ullmann Condensation [6][7][8][9][10]
This protocol describes the synthesis of N-phenylanthranilic acid from 2-chlorobenzoic acid and aniline.
Reagents and Materials:
Reagent
Molar Mass ( g/mol )
Amount (mmol)
Mass/Volume
2-Chlorobenzoic Acid
156.57
52
8.2 g
Aniline
93.13
3320
310 g (excess)
Anhydrous Potassium Carbonate
138.21
600
82 g
Copper(I) Oxide (Cu₂O)
143.09
~14
2.0 g
Procedure:
To a round-bottomed flask equipped with a reflux condenser, add 2-chlorobenzoic acid (82 g, 0.52 mol), aniline (310 g, 3.32 mol), anhydrous potassium carbonate (82 g, 0.6 mol), and copper(I) oxide (2.0 g).
Heat the reaction mixture to reflux in an oil bath for two hours.
After cooling, remove the excess aniline by vacuum distillation, followed by steam distillation.
To the remaining aqueous solution (approximately 500 mL), add activated charcoal (40 g) and boil for 15 minutes.
Filter the hot solution.
Pour the filtrate into a mixture of concentrated hydrochloric acid (60 mL) and water (120 mL) with stirring.
Cool the mixture, and collect the precipitated N-phenylanthranilic acid by filtration.
Wash the solid with water and dry at 120 °C to yield the crude product.
For purification, dissolve 50 g of the crude product in 1000 mL of water containing 25 g of sodium carbonate.
Add activated charcoal (25 g), boil for 5 minutes, and filter.
Precipitate the purified N-phenylanthranilic acid by adding concentrated hydrochloric acid.
Collect the precipitate by filtration, wash with water, and dry at 120 °C.
Ullmann Condensation Workflow
Caption: Workflow for the Ullmann Condensation synthesis of N-phenylanthranilic acid.
The Buchwald-Hartwig Amination: A Modern Palladium-Catalyzed Powerhouse
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a method of choice for the synthesis of C-N bonds, including the formation of N-substituted anthranilic acids.[11][12][13][14][15][16][17][18] This reaction offers several advantages over the Ullmann condensation, including milder reaction conditions, a broader substrate scope (including aryl chlorides), and higher functional group tolerance. The reaction typically employs a palladium catalyst in combination with a bulky, electron-rich phosphine ligand and a base.
Causality Behind Experimental Choices:
Palladium Catalyst: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst such as palladium(II) acetate.
Ligand: The choice of ligand is crucial for the success of the reaction. Bulky, electron-rich biaryl phosphine ligands, such as XPhos or BrettPhos, are highly effective as they promote the oxidative addition of the aryl halide to the palladium center and facilitate the reductive elimination of the product.
Base: A strong, non-nucleophilic base, such as sodium tert-butoxide or cesium carbonate, is used to deprotonate the amine, forming the active nucleophile.
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent the deactivation of the catalyst and reagents.
Experimental Protocol: Synthesis of N-(3-methylphenyl)anthranilic Acid via Buchwald-Hartwig Amination [5]
This protocol provides a general method for the palladium-catalyzed amination of a 2-halobenzoic acid with 3-methylaniline.
Reagents and Materials:
Reagent
Molar Mass ( g/mol )
Amount (mmol)
Mass/Volume
2-Halobenzoic Acid
-
1.0
-
3-Methylaniline
107.15
1.2
~0.13 mL
Palladium(II) Acetate
224.50
0.02 (2 mol%)
4.5 mg
XPhos
476.65
0.04 (4 mol%)
19.1 mg
Sodium tert-Butoxide
96.10
1.4
135 mg
Anhydrous Toluene
-
-
5-10 mL
Procedure:
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the 2-halobenzoic acid derivative (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
Add sodium tert-butoxide (1.4 mmol) to the flask.
Add 3-methylaniline (1.2 mmol) and anhydrous toluene (5-10 mL) to the flask via syringe.
Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.
Upon completion, cool the reaction mixture to room temperature.
Quench the reaction by adding water and acidify with 1 M HCl to a pH of ~2-3.
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
The crude product can be purified by column chromatography on silica gel.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Applications in Agrochemicals: From Synthesis to Crop Protection
The versatility of the N-substituted anthranilic acid scaffold is evident in its widespread application across different classes of agrochemicals.
Insecticides: The Anthranilic Diamide Revolution
The discovery of the anthranilic diamide insecticides, such as chlorantraniliprole and cyantraniliprole, marked a significant advancement in pest control. These compounds act as potent and selective activators of insect ryanodine receptors, providing excellent control of a broad spectrum of chewing pests, particularly Lepidoptera.
Case Study: Chlorantraniliprole
The synthesis of chlorantraniliprole involves the coupling of two key intermediates: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid and 2-amino-5-chloro-N,3-dimethylbenzamide. The latter is an N-substituted anthranilic acid derivative. The final step is an amidation reaction between these two fragments.
Comparative Efficacy of Selected Anthranilic Diamide Insecticides:
Compound
Target Pest
Efficacy
Chlorantraniliprole
Diamondback Moth
High
Cyantraniliprole
Aphids
Moderate to High
Flubendiamide
Armyworms
High
Fungicides: Targeting Fungal Respiration
Several modern fungicides, particularly those belonging to the class of Succinate Dehydrogenase Inhibitors (SDHIs), incorporate an N-substituted anthranilic acid or a bioisosteric equivalent.[19][20][21][22][23] These fungicides disrupt the fungal life cycle by inhibiting a key enzyme in the mitochondrial respiratory chain.
Examples of SDHI Fungicides with an Anthranilamide Moiety:
Boscalid: This fungicide contains a 2-aminobiphenyl moiety, which is an N-phenylanthranilic acid derivative. It is effective against a range of fungal pathogens in various crops.[21][24][25][26][27]
Sedaxane: Used as a seed treatment, sedaxane features a pyrazole carboxamide linked to an N-substituted aniline.[28][29][30][31][32]
Isofetamid: This newer SDHI fungicide possesses a unique flexible structure that allows it to be effective against fungal strains that have developed resistance to other SDHIs.[33][34][35][36][37]
Herbicides: Mimicking Plant Hormones
The N-substituted anthranilic acid scaffold has also been utilized in the design of herbicides that act as synthetic auxins.[2][24][34][35][38] These herbicides mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized growth in susceptible broadleaf weeds.
Examples of Herbicides with a Benzoic Acid Core:
Dicamba: A well-known selective herbicide for the control of broadleaf weeds, dicamba is a substituted benzoic acid.[8][14][19][38][39] While not a direct N-substituted anthranilic acid, its structural and functional relationship to this class as a synthetic auxin is noteworthy.
Quinclorac: This herbicide, used for controlling grass and broadleaf weeds in rice and turf, is a quinolinecarboxylic acid derivative.[9][12][20][22][23] Its mode of action is also related to the disruption of auxin activity.
Conclusion and Future Perspectives
The synthesis of N-substituted anthranilic acid derivatives remains a vibrant and essential area of research in agrochemical development. The continued refinement of synthetic methodologies, particularly in the realm of palladium- and copper-catalyzed C-N bond formation, will undoubtedly lead to the discovery of new and improved agrochemicals.[6][7][11][13][15][16][17][18][40][41][42][43] As the challenges of pest resistance and the need for more sustainable agricultural practices grow, the versatility and tunability of the N-substituted anthranilic acid scaffold will ensure its continued importance in protecting global food supplies.
References
PrepChem. (n.d.). Synthesis of Step A -- N-phenyl-anthranilic acid. [Link]
Books. (2023, December 15). Chapter 3: Synthetic Methods for Primary Anilines.
ACS Publications. (2026, February 16). Mechanism-Inspired Ligand Design for Efficient Copper-Catalyzed C–N Coupling of Aryl and Heteroaryl Chlorides. [Link]
ResearchGate. (2025, August 10). Palladium-catalyzed cross-couplings in the synthesis of agrochemicals. [Link]
Compendium of Pesticide Common Names. (n.d.). isofetamid data sheet. [Link]
International Journal of Drug Development and Research. (2011, April 15). Synthesis and pharmacological screening of N-substituted anthranilic acid derivatives. [Link]
Food and Agriculture Organization of the United Nations. (n.d.). isofetamid (290). [Link]
Semantic Scholar. (2009, December 1). Recent Applications of Palladium‐Catalyzed Coupling Reactions in the Pharmaceutical, Agrochemical, and Fine Chemical Industries. [Link]
ResearchGate. (2025, August 10). Synthesis of N-Aryl and N-Alkyl Anthranilic Acids via SNAr Reaction of Unprotected 2-Fluoro- and 2-Methoxybenzoic Acids by Lithioamides. [Link]
ResearchGate. (n.d.). Chemical structures of isofetamid and its two metabolites. [Link]
ResearchGate. (n.d.). Chemical structure of Boscalid. [Link]
ResearchGate. (2025, August 10). Palladium-Catalyzed Amination in the Synthesis of Polyazamacrocycles Containing a 1,3-Disubstituted Benzene Moiety. [Link]
PubMed. (2010, May 21). Synthesis of N-aryl and N-alkyl anthranilic acids via S(N)Ar reaction of unprotected 2-fluoro- and 2-methoxybenzoic acids by lithioamides. [Link]
ResearchGate. (2022, September 11). Hands-on synthetic approaches and biological activities of anthranilic acid derivatives: A mini-review. [Link]
YouTube. (2024, February 14). Sedaxane Fungicide, Chemistry, Mode of Action, Uses, and Dosage. [Link]
University of Hertfordshire. (2026, February 3). Sedaxane. [Link]
Indian Journal of Pharmaceutical Sciences. (n.d.). Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. [Link]
IT Medical Team. (n.d.). SYNTHESIS AND PHARMACOLOGICAL SCREENING OF NSUBSTITUTED ANTHRANI. [Link]
Visnyk Lviv Univ. (n.d.). SYNTHESIS AND PROPERTIES OF NEW N-ACYL DERIVATIVES OF ANTHRANILIC ACID. [Link]
Functionalization of the amino group in 3-nitro-5-(trifluoromethyl)benzoic acid
Application Note: Workflow for the Reduction and Functionalization of 3-Nitro-5-(Trifluoromethyl)Benzoic Acid Introduction & Mechanistic Rationale 3-Nitro-5-(trifluoromethyl)benzoic acid is a highly functionalized, elect...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Workflow for the Reduction and Functionalization of 3-Nitro-5-(Trifluoromethyl)Benzoic Acid
Introduction & Mechanistic Rationale
3-Nitro-5-(trifluoromethyl)benzoic acid is a highly functionalized, electron-deficient aromatic building block widely used in organic synthesis and drug discovery[1]. To perform amino-directed functionalization, researchers must first unveil the reactive site, as the starting material inherently lacks an amino group. This is achieved via the selective reduction of the nitro moiety to generate 3-amino-5-(trifluoromethyl)benzoic acid[2]. The resulting aniline derivative is a privileged scaffold, frequently utilized in the synthesis of heterobicyclic carboxamides and kinase inhibitors[3].
Causality in Experimental Design (E-E-A-T):
Selective Reduction: The presence of a reducible carboxylic acid and a potentially labile trifluoromethyl (–CF₃) group dictates strict reduction conditions. Palladium on carbon (Pd/C) under a mild hydrogen atmosphere (1 atm) selectively reduces the –NO₂ group to –NH₂ without causing hydrodefluorination or reducing the carboxylate[2].
Amino Functionalization: The newly formed aniline nitrogen is highly electron-deficient. Both the meta-CF₃ and meta-COOH groups exert strong electron-withdrawing effects (–I and –M). Consequently, standard peptide coupling reagents often result in poor yields. High-efficiency coupling agents (e.g., HATU) or highly reactive electrophiles (e.g., acyl chlorides) are required to drive amidation[3].
Reaction Workflow Pathway
Workflow for the reduction and functionalization of 3-nitro-5-(trifluoromethyl)benzoic acid.
This self-validating protocol ensures complete reduction while preventing over-reduction or defluorination.
Preparation: In a flame-dried 500 mL round-bottom flask, suspend 3-nitro-5-(trifluoromethyl)benzoic acid (10.0 g, 42.5 mmol) in absolute ethanol (150 mL)[2].
Expert Insight: Always add the dry catalyst to the solvent under an inert atmosphere (Argon/N₂) to prevent the ignition of solvent vapors by the active palladium surface.
Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times. Maintain a continuous hydrogen atmosphere using a double-layered balloon (1 atm).
Reaction Monitoring: Stir vigorously at room temperature (20–25 °C) for 7 hours[2]. Reaction progress must be monitored via TLC (DCM:MeOH 9:1). The starting material (UV active) will disappear, replaced by a highly fluorescent blue spot under 254 nm UV, indicating the formation of the aniline.
Workup & Isolation: Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad with excess ethanol (50 mL). Concentrate the filtrate under reduced pressure to afford 3-amino-5-(trifluoromethyl)benzoic acid as a light yellow crystalline powder.
Protocol B: Amidation of the Electron-Deficient Amino Group
Due to the deactivated nature of the aniline, acyl chlorides are preferred over free carboxylic acids to ensure high conversion rates.
Activation: Dissolve 3-amino-5-(trifluoromethyl)benzoic acid (5.0 g, 24.3 mmol) in anhydrous dichloromethane (DCM, 50 mL) under an argon atmosphere.
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (12.7 mL, 73.0 mmol).
Expert Insight: The steric bulk of DIPEA prevents it from acting as a competing nucleophile, ensuring it only serves as an acid scavenger.
Electrophile Addition: Cool the mixture to 0 °C in an ice-water bath. Add the desired acyl chloride (29.2 mmol, 1.2 eq) dropwise over 15 minutes. The low temperature controls the exothermic reaction and prevents unwanted mixed anhydride formation at the carboxylic acid moiety.
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.
Quenching & Extraction: Quench with saturated aqueous NaHCO₃ (50 mL). Extract the aqueous layer with DCM (2 x 30 mL). Wash the combined organic layers with 1M HCl (30 mL) to remove unreacted aniline and DIPEA, followed by brine (30 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate.
Protocol C: Diazotization (Sandmeyer Precursor)
An alternative functionalization pathway to convert the amino group into halogens, nitriles, or hydroxyls.
Salt Formation: Suspend 3-amino-5-(trifluoromethyl)benzoic acid (2.0 g, 9.7 mmol) in 6M HCl (15 mL) and cool to 0 °C. The amine will partially dissolve as the hydrochloride salt.
Diazotization: Dissolve sodium nitrite (NaNO₂, 0.74 g, 10.7 mmol) in cold water (5 mL). Add this solution dropwise to the aniline suspension.
Expert Insight: Maintain the internal temperature strictly below 5 °C to prevent the premature decomposition of the diazonium salt into a phenol derivative.
Utilization: Stir for 30 minutes at 0 °C. The resulting diazonium salt solution is highly reactive and ready for immediate in situ trapping (e.g., with CuCl for chlorination or KI for iodination).
Quantitative Data Summary
Workflow Step
Key Reagents
Reaction Time
Temp (°C)
Expected Yield
Purity (HPLC)
Nitro Reduction
10% Pd/C, H₂ (1 atm), EtOH
7.0 hours
20 – 25
95 – 99%
> 98.0%
Amidation
Acyl Chloride, DIPEA, DCM
4.0 hours
0 to 25
75 – 85%
> 95.0%
Diazotization
NaNO₂, 6M HCl, H₂O
0.5 hours
0 – 5
N/A (In situ)
N/A
References
[3] Title: US20130012529A1 - Heterobicyclic carboxamides as inhibitors for kinases
Source: Google Patents
URL:
Technical Support: Optimizing SNAr for 2-Amino-3-nitro-5-(trifluoromethyl)benzoic Acid
Introduction You are likely attempting to synthesize 2-amino-3-nitro-5-(trifluoromethyl)benzoic acid via a Nucleophilic Aromatic Substitution (SNAr) using ammonia (or a surrogate) on a 2-halo precursor. If you are observ...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
You are likely attempting to synthesize 2-amino-3-nitro-5-(trifluoromethyl)benzoic acid via a Nucleophilic Aromatic Substitution (SNAr) using ammonia (or a surrogate) on a 2-halo precursor.
If you are observing low conversion (<30%) , stalled reactions , or starting material recovery , the root cause is almost certainly the "Carboxylate Deactivation Trap."
This guide addresses the specific electronic and steric challenges of this scaffold. The presence of the electron-withdrawing trifluoromethyl (-CF3) group at position 5 and the nitro (-NO2) group at position 3 should highly activate the ring. However, the carboxylic acid at position 1 is the critical failure point if not managed correctly.
Module 1: Critical Troubleshooting (The "Why" of Low Yield)
Q1: I am using 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid with aqueous ammonia, but the reaction is extremely slow. Why?
A: You are fighting electrostatics.
The moment you add ammonia (a base) to your starting material (an acid), you perform an acid-base reaction before the substitution can occur.
Deprotonation: The carboxylic acid (
) is deprotonated to form the carboxylate anion (-COO⁻).
Electronic Deactivation: The carboxylate anion is an electron-donating group (via induction and resonance) and, more importantly, carries a localized negative charge.
Repulsion: The nucleophile (NH3 or NH2⁻) is electron-rich. It is electrostatically repelled by the anionic carboxylate adjacent to the reaction center (Position 2).
Result: The energy barrier for the formation of the Meisenheimer complex increases drastically.
Mechanism Visualization: The Carboxylate Trap
Figure 1: The "Carboxylate Trap" mechanism showing why direct amination of the free acid is kinetically disfavored.
Module 2: Optimization Strategies
Q2: How do I bypass the Carboxylate Trap?
Option A: The Ester Route (Recommended for High Yield)
Convert the carboxylic acid to a methyl or ethyl ester before the SNAr reaction.
Why: Esters (-COOMe) are electron-withdrawing and neutral. They activate the ring further and eliminate electrostatic repulsion.
Protocol:
Esterification (SOCl2/MeOH).
SNAr (NH3/MeOH or NH3/THF).
Hydrolysis (LiOH/THF/H2O) to return to the acid.
Option B: High-Pressure/High-Temperature (Process Route)
If you must avoid the extra steps of protection/deprotection, you must brute-force the reaction.
Conditions: Aqueous ammonia (28-30%) in a sealed autoclave.
Temperature: 100°C - 130°C.
Pressure: 5-10 bar.
Note: The high temperature provides the energy to overcome the carboxylate repulsion.
Q3: Should I use the Chloro- or Fluoro- precursor?
A: Use the Fluoro- derivative (2-fluoro-3-nitro-5-(trifluoromethyl)benzoic acid).
In SNAr reactions, bond breaking is not the rate-determining step; the formation of the Meisenheimer complex is. Fluorine is highly electronegative, which pulls electron density from the ipso-carbon, stabilizing the transition state much better than chlorine.
Data Comparison: Leaving Group Effects
Feature
2-Fluoro Precursor
2-Chloro Precursor
Electronegativity
High (3.98) - Accelerates attack
Lower (3.16)
Reaction Rate
10x - 100x Faster
Slow
Temperature Req.
Mild (RT to 60°C)
High (>100°C)
Cost
Higher
Lower
Recommendation
Preferred for Lab Scale
Preferred for Bulk Cost
Module 3: Experimental Protocols
Protocol A: The "Ester Bypass" (High Purity/Yield)
Best for medicinal chemistry scales (mg to g).
Step 1: Esterification
Dissolve 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid (1.0 eq) in MeOH. Add SOCl2 (2.0 eq) dropwise at 0°C. Reflux for 3 hours. Concentrate to dryness.
Step 2: SNAr Reaction
Dissolve the crude ester in THF (0.5 M). Note: Methanol can also be used, but THF avoids transesterification issues if using different alcohols.
Add 7N Ammonia in Methanol (5.0 eq) or bubble NH3 gas.
Stir at Room Temperature for 4-12 hours. Monitor by TLC/LCMS.
Observation: The reaction should proceed cleanly to the methyl 2-amino-3-nitro-5-(trifluoromethyl)benzoate.
Concentrate to dryness.
Step 3: Hydrolysis
Redissolve intermediate in THF/Water (3:1).
Add LiOH (2.5 eq). Stir at RT until ester is consumed.
Critical Workup: Acidify with 1N HCl to pH 2-3. The product will precipitate.[1] Filter and dry.[1][2]
Protocol B: Direct Amination (Autoclave)
Best for large scale where step-count reduction is critical.
Load 2-fluoro-3-nitro-5-(trifluoromethyl)benzoic acid (1.0 eq) into a pressure vessel (Parr bomb or sealed tube).
Catalyst Option: Addition of 0.1 eq of Copper(I) oxide (Cu2O) can accelerate the reaction if using the Chloro derivative (Ullmann-type conditions), but is usually unnecessary for the Fluoro derivative.
Seal and heat to 110°C for 12-24 hours.
Cool to RT. Open carefully (vent ammonia).
Concentrate to remove excess ammonia.
Acidify residue with Conc. HCl to pH 1-2.
Extract with EtOAc or filter the precipitate.
Module 4: Workflow Visualization
Figure 2: Decision tree for selecting the optimal synthesis route based on scale and available equipment.
References
Nucleophilic Aromatic Substitution (SNAr)
Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems.[3][4][5][6][7] Chemical Reviews.
Insight: Establishes the order of leaving group reactivity (F >> Cl)
Synthesis of 2-amino-3-nitrobenzoic acid derivatives (Patent)
Weinberger, L. A. (1969). Production of 2-amino-3-nitrobenzoic acid.[2] US Patent 3,468,941.[2]
Insight: Describes the direct amination of nitrosalicylic acid derivatives using ammonium hydroxide at elevated temperatures (120-180°C), validating the need for harsh conditions when the acid group is unprotected.
Structural Characterization and Precursors (CF3 Derivatives)
Tlahuext-Aca, A., et al. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide.[8] IUCrData.
Insight: Confirms the stability and structure of the precursors and the viability of amide/ester intermedi
Effect of Carboxylate on SNAr
Goriya, Y., et al. (2010).[9] The [Cu]-Catalyzed SNAr Reactions: Direct Amination of Electron Deficient Aryl Halides.[9] Organic Letters.[9][10]
Insight: Discusses overcoming deactivation in electron-deficient halides, often requiring catalysis or specific solvent systems when acidic protons are present.
Technical Support Center: Navigating the Solubility Challenges of Trifluoromethyl Benzoic Acids in Aqueous Buffers
For Researchers, Scientists, and Drug Development Professionals Introduction Trifluoromethyl benzoic acids are a critical class of compounds in pharmaceutical and agrochemical research, prized for the enhanced metabolic...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoromethyl benzoic acids are a critical class of compounds in pharmaceutical and agrochemical research, prized for the enhanced metabolic stability and bioavailability conferred by the trifluoromethyl group.[1][2] However, their journey from the bench to biological assays is often hampered by a significant hurdle: poor aqueous solubility. This guide, designed by our team of application scientists, provides a comprehensive resource to troubleshoot and overcome these solubility challenges, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why are trifluoromethyl benzoic acids often poorly soluble in aqueous buffers?
Trifluoromethyl benzoic acids, like benzoic acid itself, possess a molecular structure with both a hydrophilic (water-attracting) carboxylic acid group and a hydrophobic (water-repelling) aromatic ring.[3] The bulky and non-polar trifluoromethyl group further increases the hydrophobicity, often leading to limited solubility in water.[1][4]
Q2: How does pH influence the solubility of these compounds?
The solubility of trifluoromethyl benzoic acids is highly dependent on the pH of the aqueous buffer.[5][6] As weak acids, they exist in equilibrium between an un-ionized (protonated) form and an ionized (deprotonated) form. The un-ionized form is less polar and therefore less soluble in water. In contrast, the ionized form, a benzoate salt, is significantly more soluble.[5] According to the Henderson-Hasselbalch equation, at a pH equal to the compound's pKa, the concentrations of the ionized and un-ionized forms are equal.[5][7] Increasing the pH above the pKa will shift the equilibrium towards the more soluble ionized form, thereby increasing solubility.[8]
Q3: What are the approximate pKa values for the different isomers of trifluoromethyl benzoic acid?
The position of the electron-withdrawing trifluoromethyl group on the benzoic acid ring influences its acidity and, consequently, its pKa. The closer the trifluoromethyl group is to the carboxylic acid group, the lower the pKa.
Note: These are predicted values and may vary slightly under different experimental conditions.
Q4: Can the choice of buffer system impact solubility?
Yes, beyond just pH control, the components of the buffer system can sometimes interact with the compound of interest. While common pharmaceutical buffers like phosphate, acetate, and citrate are generally well-tolerated, it's important to be aware of potential interactions.[13][14][15] In some cases, buffer components can form adducts with the drug, potentially altering its properties.[16]
Troubleshooting Guide
Issue 1: Precipitation or Cloudiness Observed Upon Adding the Compound to the Buffer
This is the most common indication of poor solubility. The compound is not fully dissolving at the desired concentration.
Root Causes & Solutions:
pH is too low: The buffer pH is likely below or too close to the pKa of your specific trifluoromethyl benzoic acid isomer, favoring the less soluble un-ionized form.
Solution: Increase the pH of the buffer. A good starting point is to adjust the pH to be at least 1-2 units above the pKa of the compound. For example, for 2-(trifluoromethyl)benzoic acid (pKa ≈ 3.2), a buffer with a pH of 5.2 or higher should significantly improve solubility.
Concentration is too high: You may be attempting to prepare a solution that exceeds the intrinsic solubility of the compound, even at an optimal pH.
Solution: Determine the maximum solubility of your compound in the chosen buffer system. This can be done by preparing a saturated solution and measuring the concentration of the dissolved compound.
Experimental Protocol: Determining Maximum Solubility
Prepare a series of buffer solutions at the desired pH.
Add an excess amount of the trifluoromethyl benzoic acid to a known volume of the buffer.
Equilibrate the solution. This can be done by stirring or shaking the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
Separate the undissolved solid. This can be achieved by centrifugation followed by filtration of the supernatant through a fine-pore filter (e.g., 0.22 µm).
Quantify the concentration of the dissolved compound in the clear supernatant using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
Issue 2: Compound Dissolves Initially but Crashes Out Over Time
This phenomenon, known as precipitation, can occur due to changes in temperature, pH, or the formation of less soluble polymorphs.
Root Causes & Solutions:
Temperature fluctuations: The solubility of many compounds, including benzoic acids, is temperature-dependent.[17][18] A decrease in temperature can lead to supersaturation and subsequent precipitation.
Solution: Prepare and store your solutions at a constant and controlled temperature. If experiments are conducted at a lower temperature than the preparation temperature, consider preparing a more dilute stock solution.
pH drift: The pH of the buffer may change over time, especially if it has low buffering capacity or is exposed to atmospheric CO2.
Solution: Use a buffer with adequate buffering capacity in the desired pH range. Verify the pH of your final solution after the addition of the trifluoromethyl benzoic acid.
Issue 3: Inconsistent Biological Activity or Assay Results
Poor solubility can lead to inaccurate dosing and, consequently, unreliable experimental data.
Root Causes & Solutions:
Undissolved compound: The actual concentration of the compound in solution may be lower than the nominal concentration due to incomplete dissolution.
Solution: Always visually inspect your solutions for any signs of particulate matter before use. If in doubt, filter the solution before adding it to your assay.
Use of co-solvents: While organic co-solvents like DMSO or ethanol can significantly improve the solubility of hydrophobic compounds, they can also impact biological assays.[19][20][21]
Solution: If a co-solvent is necessary, use the lowest effective concentration. Always include a vehicle control (buffer with the same concentration of co-solvent) in your experiments to account for any effects of the solvent itself.
Advanced Strategies for Enhancing Solubility
For particularly challenging compounds, several formulation strategies can be employed to improve aqueous solubility:[22][23][24]
Micronization: Reducing the particle size of the solid compound increases its surface area, which can enhance the dissolution rate.[19][20]
Use of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[19]
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their solubility in water.[22]
By systematically addressing the factors that influence the solubility of trifluoromethyl benzoic acids, researchers can ensure the preparation of accurate and stable solutions, leading to more reliable and reproducible experimental outcomes.
References
PMC. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Available from: [Link]
Physics Forums. Understanding the Effect of pH on Benzoic Acid Solubility. Available from: [Link]
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Available from: [Link]
Brieflands. A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Available from: [Link]
Remedy Publications LLC. Strategies for improving hydrophobic drugs solubility and bioavailability. Available from: [Link]
Oreate AI Blog. Understanding the Solubility of Benzoic Acid in Water. Available from: [Link]
ijpsr. EFFECT OF ACIDIC, NEUTRAL AND BASIC pH ON SOLUBILITY AND PARTITION-COEFFICIENT OF BENZOIC ACID BETWEEN WATER-BENZENE SYSTEM | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available from: [Link]
Sciencing. Why Is Benzoic Acid Slightly Soluble In Water?. Available from: [Link]
IJSRP. A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. Available from: [Link]
American Pharmaceutical Review. Breaking old habits: Moving away from commonly used buffers in pharmaceuticals. Available from: [Link]
PubMed. Prediction of pH-dependent aqueous solubility of druglike molecules. Available from: [Link]
Deranged Physiology. Drug permeation: the influence of pH on solubility in water and lipid. Available from: [Link]
BIPM. Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid [ISRD-05]. Available from: [Link]
Australia Pacific LNG. 4-(Trifluoromethyl)benzoic acid. Available from: [Link]
Course Hero. Exp. 11 The influence of pH on solubility in water Theory:. Available from: [Link]
ASCE Library. Aromatic Compound Solubility in Solvent/Water Mixtures | Journal of Environmental Engineering | Vol 112, No 2. Available from: [Link]
PubMed. Effects of common buffer systems on drug activity: the case of clerocidin. Available from: [Link]
ACS Publications. Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS) | Molecular Pharmaceutics. Available from: [Link]
IAPC Journals. Often neglected steps in transforming drug solubility from single measurement in pure water to physiologically-appropriate solubility-pH | ADMET and DMPK. Available from: [Link]
ResearchGate. Table 2 Solubility of selected aromatic compounds in water at 25 °C[15].. Available from: [Link]
iajps. biological and pharmaceutical buffer systems. Available from: [Link]
Controlling hydrolysis side reactions during ammonolysis of benzoic acid derivatives
Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals encountering yield losses due to hydrolysis side reactions during the amidation of benzoic acid derivat...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals encountering yield losses due to hydrolysis side reactions during the amidation of benzoic acid derivatives.
Here, we dissect the causality behind these competing pathways and provide field-proven, self-validating protocols to ensure high-fidelity benzamide synthesis.
Part 1: Core Troubleshooting & FAQs
Q1: Why am I recovering benzoic acid instead of benzamide when using aqueous ammonia?
The Causality: The conversion of benzoic acid derivatives (such as benzoyl chloride or methyl benzoate) to benzamides proceeds via a nucleophilic acyl substitution mechanism. When aqueous ammonia (
) is used, the reaction matrix contains both neutral ammonia () and hydroxide ions (). Hydroxide is a significantly harder and more aggressive nucleophile than neutral ammonia.
When
or attacks the electrophilic carbonyl carbon, it forms a tetrahedral intermediate that collapses to eject the leaving group (chloride or alkoxide), irreversibly yielding benzoic acid or its carboxylate salt. Because the hydrolysis pathway is thermodynamically downhill and often kinetically competitive, the presence of water directly cannibalizes your amide yield.
Q2: How can I completely eliminate hydrolysis when working with highly reactive benzoyl chlorides?
The Solution: You must remove water from the reaction architecture. Benzoyl chlorides are exceptionally sensitive to nucleophilic attack[1]. Transition from aqueous ammonium hydroxide to strictly anhydrous conditions.
Optimal Approach: Bubble anhydrous
gas through an aprotic solvent (e.g., THF, Dichloromethane, or Dioxane) containing your acid chloride at 0 °C.
Alternative: Use commercially available solutions of ammonia in anhydrous dioxane or methanol. However, note that in methanol, methanolysis (forming methyl benzoate) becomes a new competing side reaction, though it is generally slower than ammonolysis at low temperatures.
Q3: I am trying to ammonolyze methyl benzoate, but the reaction is incredibly slow and still yields benzoic acid. Why?
The Causality: Alkyl esters are significantly less reactive electrophiles than acid chlorides. In aqueous ammonia, the ammonolysis rate is so slow that the competing base-catalyzed ester hydrolysis (saponification) has ample time to dominate the reaction profile[2].
The Solution: To suppress hydrolysis during ester ammonolysis, water must be entirely replaced by an anhydrous alcohol or liquid ammonia[3]. Using 7.0 M ammonia in anhydrous methanol forces the equilibrium toward the amide while completely shutting down the hydrolysis pathway[2].
Q4: Can I bypass the derivative step and directly aminate free benzoic acid to avoid hydrolysis entirely?
The Solution: Yes. Instead of synthesizing moisture-sensitive acid chlorides, you can activate benzoic acid in situ using coupling agents like 1,1'-Carbonyldiimidazole (CDI) in strictly anhydrous solvents (e.g., DMF). This generates a reactive acylimidazole intermediate that readily reacts with an anhydrous ammonia source (like ammonium carbonate or methanolic ammonia) to form the benzamide without the risk of aqueous hydrolysis.
Part 2: Mechanistic Visualization
Fig 1: Competing nucleophilic acyl substitution pathways during ammonolysis.
Fig 2: Decision tree for selecting hydrolysis-resistant amidation conditions.
Part 3: Data Presentation & Derivative Selection
Selecting the correct benzoic acid derivative and corresponding reaction condition is the primary defense against hydrolysis. Use the table below to benchmark your current methodology.
Benzoic Acid Derivative
Electrophilic Reactivity
Hydrolysis Risk Profile
Recommended Ammonolysis Condition
Benzoyl Chloride
Extremely High
Critical: Rapidly hydrolyzes even in atmospheric moisture.
Anhydrous gas in THF/DCM at 0 °C.
Benzoic Anhydride
High
Moderate: Slower hydrolysis than chlorides, but still vulnerable.
0.5 M in anhydrous Dioxane.
Methyl Benzoate
Low
High (in base): Aqueous causes inevitable saponification.
7.0 M in anhydrous Methanol, sealed tube, 50 °C.
Free Benzoic Acid
None (Requires Activation)
Zero: Starting material is already hydrolyzed.
CDI activation in DMF, followed by Ammonium Carbonate.
Part 4: Validated Experimental Protocols
The following protocols are designed as self-validating systems . They contain built-in physical or visual cues that confirm the reaction is proceeding along the desired amidation pathway rather than the hydrolysis pathway.
Protocol A: Anhydrous Ammonolysis of Benzoyl Chloride
This protocol utilizes aprotic conditions to mathematically eliminate the possibility of hydrolysis.
Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush with inert gas (Nitrogen or Argon).
Solvation: Dissolve 10 mmol of benzoyl chloride in 30 mL of anhydrous Tetrahydrofuran (THF).
Thermal Control: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C. Causality: Lower temperatures suppress unwanted side reactions and manage the highly exothermic nature of acid chloride amidation.
Ammonolysis: Slowly bubble anhydrous
gas into the solution via a submerged needle for 30 minutes.
Self-Validation Checkpoint: A dense white precipitate will immediately begin to form. This is Ammonium Chloride (
). The formation of this salt proves that is successfully attacking the carbonyl and neutralizing the liberated . If no precipitate forms, your ammonia source is depleted.
Workup: Once TLC indicates complete consumption of the acid chloride, evaporate the THF under reduced pressure. Wash the crude solid with cold water to dissolve the
salts, leaving the pure, water-insoluble benzamide.
Protocol B: Direct Amidation using CDI (Hydrolysis-Proof)
By avoiding acid chlorides and water entirely, this protocol guarantees zero hydrolysis.
Preparation: In a dry 50 mL flask under Nitrogen, dissolve 10 mmol of benzoic acid in 20 mL of anhydrous Dimethylformamide (DMF).
Activation: Add 11 mmol (1.1 equivalents) of 1,1'-Carbonyldiimidazole (CDI) in one portion. Stir at room temperature.
Self-Validation Checkpoint: Vigorous effervescence (bubbling) will occur immediately. This is the release of
gas, which is the thermodynamic driving force for the formation of the reactive acylimidazole intermediate. Do not proceed to step 3 until all gas evolution has ceased (usually 30-60 minutes). If no gas evolves, your CDI has been degraded by atmospheric moisture and must be replaced.
Amidation: Add 15 mmol of Ammonium Carbonate (or 5 mL of 7.0 M methanolic ammonia) to the solution. Stir at room temperature for 4-6 hours.
Workup: Pour the reaction mixture into 100 mL of ice water. The desired benzamide will precipitate out as a white solid. Filter, wash with cold water, and dry under vacuum.
Part 5: References
Selective Ammonolysis of Bioderived Esters for Biobased Amide Synthesis
ACS Omega
SN2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride
PubMed / NIH
Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions
Asian Journal of Chemistry
The ammonolysis of esters in liquid ammonia
Journal of Physical Organic Chemistry (via ResearchGate)
Technical Support Center: Recrystallization of 2-amino-3-nitro-5-(trifluoromethyl)benzoic acid
This guide provides in-depth technical support for the purification of 2-amino-3-nitro-5-(trifluoromethyl)benzoic acid via recrystallization. It is intended for researchers, chemists, and drug development professionals s...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides in-depth technical support for the purification of 2-amino-3-nitro-5-(trifluoromethyl)benzoic acid via recrystallization. It is intended for researchers, chemists, and drug development professionals seeking to achieve high purity for this compound. We will explore the underlying principles of solvent selection, provide detailed experimental protocols, and address common troubleshooting scenarios.
Part 1: Foundational Principles of Solvent Selection
The molecular architecture of 2-amino-3-nitro-5-(trifluoromethyl)benzoic acid dictates its solubility behavior. The presence of a carboxylic acid, an amino group, a nitro group, and a trifluoromethyl group results in a polar molecule with significant capacity for hydrogen bonding. The acidic (carboxyl) and basic (amino) functionalities also mean its solubility is highly dependent on pH.[1]
An ideal recrystallization solvent should exhibit a steep solubility curve, meaning the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures (e.g., 0-4 °C).[2] This differential is the cornerstone of achieving high recovery. Furthermore, the solvent must be chemically inert towards the compound.[2]
Solvent Selection Workflow
The process of selecting an appropriate solvent system is systematic. It begins with an analysis of the target molecule's polarity and progresses through single-solvent and mixed-solvent screening.
Caption: Decision workflow for selecting a recrystallization solvent system.
Candidate Solvents & Rationale
While specific quantitative solubility data for 2-amino-3-nitro-5-(trifluoromethyl)benzoic acid is not broadly published, we can make expert recommendations based on its structural motifs and data from analogous compounds like other nitrobenzoic and aminobenzoic acids.[3][4][5] Alcoholic solvents are often a good starting point for nitroaromatic compounds.[2]
Solvent/System
Type
Polarity
Rationale & Expected Behavior
Suitability
Ethanol
Single
Polar Protic
The hydroxyl group engages in H-bonding with the solute. Likely to show good temperature-dependent solubility. A strong candidate.
Excellent
Methanol
Single
Polar Protic
More polar than ethanol. May prove to be too effective a solvent, leading to lower recovery unless volumes are carefully controlled.
Good
Water
Single
Polar Protic
Due to the multiple polar groups, some solubility is expected, but likely poor even when hot. Not ideal as a single solvent.[3]
Poor (as single)
Ethyl Acetate
Single
Polar Aprotic
Can act as an H-bond acceptor. A potential candidate, but may be less effective than alcohols.[3]
Fair
Ethanol/Water
Mixed
Polar Protic
An excellent candidate for a mixed-solvent system.[3] Ethanol acts as the "good" solvent, and water acts as the "bad" (anti-solvent). Allows for fine-tuning of the saturation point.
Excellent
Toluene
Single
Non-polar
Unlikely to be effective due to the high polarity of the target compound ("like dissolves like" mismatch).[2]
Poor
Part 2: Standardized Recrystallization Protocols
Safety First: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7] This compound class is classified as an irritant.[6][7][8]
Protocol 1: Single Solvent Recrystallization (Ethanol)
This method is preferred if a single solvent with a suitable solubility profile is identified.
Dissolution: Place the crude 2-amino-3-nitro-5-(trifluoromethyl)benzoic acid into an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask). Add a magnetic stir bar or boiling chips.
Add a small volume of ethanol and begin heating the mixture on a hot plate with stirring.
Continue to add the minimum amount of hot ethanol in small portions until the solid is completely dissolved.[2] It is critical to use the absolute minimum volume of hot solvent to ensure the solution is saturated.
(Optional) Decolorization: If the solution is highly colored (e.g., dark brown/red), remove it from the heat, allow it to cool slightly, and add a small amount (1-2% by weight) of activated charcoal.[3][9] Re-heat the mixture to boiling for 5-10 minutes.
(Optional) Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step must be done quickly to prevent premature crystallization.[9]
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[2] Do not disturb the flask during this period.
Yield Maximization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[9]
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
Drying: Allow the crystals to dry on the filter under vacuum. For final drying, transfer the solid to a watch glass or drying dish and place it in a vacuum oven at a moderate temperature.
This technique is highly effective when no single solvent is ideal.[10]
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of boiling ethanol (the "good" solvent), as described in Protocol 1.[3]
Induce Saturation: While keeping the ethanol solution hot, add hot water (the "bad" solvent or anti-solvent) dropwise with constant swirling.[2]
Continue adding water until you reach the "cloud point"—a persistent turbidity indicating the solution is saturated.
Clarification: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear, saturated solution.[2]
Crystallization & Isolation: Follow steps 6 through 10 from Protocol 1, using an ice-cold ethanol/water mixture (in the same ratio as the final solvent composition) for the washing step.
Part 3: Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the experimental workflow.
Troubleshooting Common Issues
Issue 1: The compound "oils out" instead of forming crystals.
Root Cause: This often occurs when the melting point of the compound is lower than the boiling point of the chosen solvent, or when the concentration of impurities is very high, causing a significant melting point depression.[2]
Solution:
Re-heat the solution to dissolve the oil completely.
Add a small amount of additional hot "good" solvent (e.g., ethanol) to lower the saturation temperature.
Allow the solution to cool much more slowly. Insulating the flask with glass wool can promote gradual cooling, which favors crystal lattice formation over oiling out.[2]
Issue 2: Poor or no crystal formation upon cooling.
Root Cause: The most common reason is that too much solvent was used, and the solution is not saturated at the lower temperature.[9]
Solution:
Re-heat the solution and boil off some of the solvent in a fume hood to increase the concentration.
Attempt to induce crystallization by scratching the inner wall of the flask at the solution's surface with a glass rod. This creates nucleation sites for crystal growth.[3]
If available, add a single, pure "seed crystal" of the product to the cooled solution to initiate crystallization.
Issue 3: Low recovery of the purified product.
Root Cause: This can result from several factors: using an excessive volume of solvent, premature crystallization during hot filtration, incomplete precipitation, or washing the final crystals with solvent that is not ice-cold.[9][10]
Solution:
Ensure the minimum necessary volume of hot solvent is used for dissolution.
If performing hot filtration, ensure all glassware is pre-heated.
Allow adequate time for cooling in an ice bath to ensure maximum precipitation.
Always use ice-cold solvent to wash the crystals during vacuum filtration.
Issue 4: The final product is discolored (e.g., yellow, brown).
Root Cause: Discoloration is typically due to the presence of highly colored, often polymeric or oxidized, impurities that co-precipitate with the product.[3]
Solution:
Perform an activated charcoal treatment as described in Protocol 1, Step 4.[3][9] The charcoal has a high surface area and effectively adsorbs many large, colored impurity molecules.
Be sure to remove the charcoal via hot gravity filtration before allowing the solution to cool.
Frequently Asked Questions (FAQs)
Q1: What defines the "ideal" recrystallization solvent?
A1: An ideal solvent should dissolve the target compound completely at its boiling point but very poorly at low temperatures (e.g., 0 °C). Additionally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or completely soluble in the cold solvent (so they remain in the mother liquor after filtration). The solvent must also be non-reactive with the compound.[2][11]
Q2: How do the specific functional groups on 2-amino-3-nitro-5-(trifluoromethyl)benzoic acid influence solvent choice?
A2: The polar nitro (-NO2) and acidic carboxylic acid (-COOH) groups, along with the basic amino (-NH2) group, make the molecule highly polar. This necessitates the use of polar solvents like alcohols, which can act as both hydrogen bond donors and acceptors. The trifluoromethyl (-CF3) group is electron-withdrawing and increases lipophilicity slightly, but the overall polarity is dominated by the other functional groups.
Q3: Why and when should a mixed solvent system be used?
A3: A mixed solvent system is employed when no single solvent provides the ideal solubility characteristics.[2][10] This is common when a compound is extremely soluble in one solvent (like ethanol) and nearly insoluble in another (like water). By creating a mixture, you can precisely tune the solvent's dissolving power to achieve a state where the solution is saturated when hot but supersaturated when cold, allowing for effective crystallization.[10]
References
Nichols, L. (n.d.). Recrystallization - Part 2. Retrieved from [Link]
Crash Course. (2021, November 24). Synthesis, Distillation, & Recrystallization: Crash Course Organic Chemistry #40 [Video]. YouTube. Retrieved from [Link]
Missouri S&T. (n.d.). Aromatic Nitro Compounds. Retrieved from [Link]
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
Google Patents. (n.d.). US2874196A - Method of crystallizing nitro products.
Google Patents. (n.d.). FR1118443A - Process for the crystallization of nitro-aromatic compounds in nitric acid.
Williamson, K. L., & Masters, K. M. (n.d.). Crystallization. Retrieved from [Link]
ResearchGate. (2018). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Retrieved from [Link]
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. University of Rhode Island. Retrieved from [Link]
Troubleshooting incomplete conversion in microwave synthesis of anthranilic acids
Technical Support Center: Microwave Synthesis of Anthranilic Acids Topic: Troubleshooting Incomplete Conversion & Yield Loss Role: Senior Application Scientist Introduction: The Conversion Bottleneck You are likely here...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Microwave Synthesis of Anthranilic AcidsTopic: Troubleshooting Incomplete Conversion & Yield Loss
Role: Senior Application Scientist
Introduction: The Conversion Bottleneck
You are likely here because your microwave synthesis of anthranilic acid (or its N-substituted derivatives) has stalled. Whether you are performing a Hofmann rearrangement from phthalimides or an Ullmann coupling for N-arylation, the symptoms are similar: starting material remains, yields are lower than literature values, or the product has mysteriously vanished.
In microwave chemistry, "incomplete conversion" is rarely just a kinetic issue—it is often a diagnostic signal of thermal miscalibration or catalyst deactivation . This guide moves beyond basic "cook-and-look" chemistry to address the mechanistic root causes of failure.
Diagnostic Workflow: The "Bottleneck Breaker"
Before changing reagents, trace your failure mode using this logic flow.
Caption: Diagnostic logic for identifying the root cause of incomplete conversion in anthranilic acid synthesis.
Troubleshooting Core: Q&A
Issue 1: The "False" Temperature & Decarboxylation
User Question: I set the microwave to 150°C for the Ullmann coupling. The reaction went to completion, but my isolated yield is only 40%. Where did the product go?
Technical Insight:
You likely decomposed your product. Anthranilic acids are thermally unstable and undergo decarboxylation to form anilines at temperatures above their melting points (~145°C) or in boiling water [1].
Solution:
Lower the Limit: Cap your reaction temperature at 130°C .
Internal Probing: Use a fiber-optic internal temperature probe (ruby thermometer) that sits directly in the reaction mixture. This eliminates the "thermal lag" error.
Solvent Switch: If using non-polar solvents, add a "susceptor" (e.g., a chemically inert SiC passive heating element) or switch to a polar solvent like DMF or NMP which couples efficiently with microwaves.
Issue 2: The "Dead" Catalyst (Ullmann Coupling)
User Question: My reaction stalls at 50% conversion. Adding more time or power doesn't help. The copper catalyst turned black.
Technical Insight:
The "black copper" indicates oxidation of active Cu(I) to inactive Cu(II) oxides [2]. Ullmann couplings are notoriously sensitive to oxygen and ligand choice.
The Mechanism: Microwave irradiation accelerates kinetics, but it cannot fix a poisoned catalyst. If your solvent wasn't degassed, the initial burst of microwave energy might have accelerated the oxidation of the catalyst rather than the coupling.
Solution:
Degas Rigorously: Do not just sparge with nitrogen. Use the "Freeze-Pump-Thaw" method or vigorous argon bubbling for 15 minutes before adding the catalyst.
Ligand Rescue: Standard Ullmann reactions often fail without ligands. Add 10-20 mol% 1,10-phenanthroline or L-proline . These ligands stabilize the Cu(I) species and prevent disproportionation/oxidation [3].
Fresh Reagents: CuI absorbs moisture and oxidizes over time (turning yellow/green). Use white/off-white CuI or switch to Cu2O.
Issue 3: Competitive Dehalogenation
User Question: I see the starting material disappearing, but I'm getting a byproduct where the halogen is replaced by hydrogen (Ar-Br → Ar-H).
Technical Insight:
This is hydrodehalogenation . In microwave heating, high local temperatures can promote radical pathways where the solvent (especially alcohols or DMF) acts as a hydrogen donor.
Solution:
Dry Your Solvents: Water can promote this side reaction.[2] Use anhydrous DMF or Dioxane.
Base Selection: Switch from organic bases (which can donate protons) to inorganic bases like Cs2CO3 or K3PO4 . Cesium carbonate is particularly effective in microwave Ullmann couplings due to the "Cesium Effect" (higher solubility in organic solvents).
Acidify with 2N HCl to pH 3-4 (Anthranilic acid precipitates).
Filter and wash with cold water.
Data Comparison: Thermal vs. Microwave
The following table illustrates the efficiency gain only when parameters are correctly optimized to prevent decomposition.
Parameter
Conventional Reflux
Microwave Synthesis (Optimized)
Reaction Time
6 - 24 Hours
15 - 30 Minutes
Temperature
100°C (Oil Bath)
120°C (Internal)
Yield (Avg)
60 - 75%
85 - 92%
Catalyst Load
Often 20-50 mol%
5-10 mol%
Major Byproduct
Oxidation products
Decarboxylated product (if overheated)
References
Stevens, W. H., et al. (1952). The Decarboxylation of Anthranilic Acid. Canadian Journal of Chemistry. Link
Sperotto, E., et al. (2010). The Ligand-Free Copper-Catalyzed Ullmann Condensation: A Deep Look into the Mechanism. Wiley Online Library. Link
Li, Z., et al. (2013). Design and Synthesis of Some New N-Phenylanthranilic Acids from Highly Sterically Hindered Anilines. Synthetic Communications. Link
BenchChem Technical Support. (2025). Optimizing Ullmann Coupling Reactions. Link
Correa, G., et al. (2005). Microwave-Promoted synthesis of novel N-Arylanthranilic acids. Journal of the Brazilian Chemical Society. Link
Technical Support Center: HPLC Separation of Benzoic Acid Derivatives
Core Scientific Logic: The "Ionization Dance" Before troubleshooting, you must understand the fundamental chemical divergence between these two analytes. You are not just separating two aromatic acids; you are separating...
Author: BenchChem Technical Support Team. Date: March 2026
Core Scientific Logic: The "Ionization Dance"
Before troubleshooting, you must understand the fundamental chemical divergence between these two analytes. You are not just separating two aromatic acids; you are separating an amphoteric zwitterion (2-amino) from a weak acid (2-chloro).
Retention: At acidic pH (standard for acids), 2-aminobenzoic acid becomes positively charged (
). Cationic species are poorly retained on standard C18 columns due to repulsion from residual positively charged silanols or simple high polarity.
Tailing: The amine group interacts with free silanols on the silica support, causing severe peak tailing.
Selectivity: 2-Chlorobenzoic acid is significantly more hydrophobic (Chloro- group) and will naturally elute later in Reversed-Phase (RP) modes.
Method Development Strategy (Decision Matrix)
Do not blindly test columns. Use this logic flow to select your stationary phase and mobile phase.
Figure 1: Strategic decision tree for column and mobile phase selection. Note the preference for Polar Embedded phases to handle the amine moiety.
Troubleshooting & FAQs
Issue 1: "My 2-aminobenzoic acid peak is tailing severely (As > 1.5)."
Diagnosis: This is the classic "Silanol Effect." The positively charged amine (
) is interacting with anionic free silanols on the silica surface.
Corrective Actions:
Switch Column: Move to an "End-capped" column or a "Polar Embedded" group (e.g., Waters SymmetryShield, Phenomenex Synergi Fusion, or Agilent Zorbax Bonus-RP). These phases shield the silica surface.
Mobile Phase Modifier: Add Triethylamine (TEA) (5 mM) to the mobile phase. TEA competes for the silanol sites, "blocking" them from the analyte.
Increase Buffer Strength: Increase phosphate buffer concentration from 20 mM to 50 mM to mask ionic interactions.
Issue 2: "2-Aminobenzoic acid elutes in the void volume (k' < 1)."
Diagnosis: At pH 2.5, the molecule is cationic and highly polar. It hates the hydrophobic C18 chains and rushes through the column.
Corrective Actions:
Ion-Pairing: Add Sodium Octanesulfonate (5-10 mM) to the mobile phase. This forms a neutral ion-pair with the amine, significantly increasing retention on C18.
Change Selectivity: Switch to a Phenyl-Hexyl column. The
interactions between the aromatic ring of the analyte and the phenyl phase provide retention mechanisms independent of hydrophobicity.
HILIC Mode: If you cannot retain it on RP, switch to HILIC (Hydrophilic Interaction Liquid Chromatography) using a bare silica or Amide column with high Acetonitrile (>80%).
Issue 3: "I see retention time drift for 2-chlorobenzoic acid."
Diagnosis: This is likely a pH robustness issue. The pKa of 2-chlorobenzoic acid is ~2.9. If your mobile phase is pH 3.0, small fluctuations in pH (e.g., evaporation of organic modifier, temperature changes) will drastically change the ratio of ionized (fast) vs. neutral (slow) species.
Corrective Actions:
Rule of 2: Operate at least 2 pH units away from the pKa. Set mobile phase pH to 2.0 - 2.3 (using Phosphoric Acid) to ensure the 2-chloro derivative is 100% protonated and robust.
Validated Experimental Protocol
This protocol is designed as a robust starting point for impurity profiling (e.g., USP <621> compliant adjustments).
Standard Operating Procedure (SOP-HPLC-042)
Parameter
Specification
Rationale
Column
Phenyl-Hexyl or Polar-Embedded C18 (150 x 4.6 mm, 3-5 µm)
Low pH suppresses COOH ionization for max retention of 2-chloro.
Mobile Phase B
Acetonitrile (HPLC Grade)
Standard organic modifier.
Flow Rate
1.0 mL/min
Standard backpressure management.
Temperature
30°C
Controls viscosity and thermodynamics of ionization.
Detection
UV @ 254 nm (or 230 nm)
Both rings absorb here. 2-Amino is also fluorescent (Ex 303nm / Em 355nm) if high sensitivity is needed.
Gradient Table:
Time (min)
% Mobile Phase A
% Mobile Phase B
Event
0.0
95
5
Equilibrate / Load
2.0
95
5
Isocratic Hold (Retain 2-Amino)
15.0
40
60
Gradient Elution (Elute 2-Chloro)
16.0
5
95
Wash
| 20.0 | 95 | 5 | Re-equilibration |
Advanced Visualization: Troubleshooting Logic
Figure 2: Rapid troubleshooting guide for common chromatographic anomalies in this separation.
References
United States Pharmacopeia (USP). USP Monograph: Aminobenzoic Acid. (General chapters on impurity profiling and chromatographic separation of substituted benzoic acids).
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 17154, 4-Amino-2-chlorobenzoic acid. (Source for pKa and structural data).
SIELC Technologies. Separation of Isomers of Aminobenzoic Acid. (Application note detailing mixed-mode and RP mechanisms for aminobenzoic isomers).
ResearchGate. Analysis of 2-Aminobenzoic Acid-Labeled Monosaccharides... in Reversed-Phase Modes. (Demonstrates 2-AA behavior in RP-HPLC).
Reference Data & Comparative Studies
Validation
19F NMR Profiling of 5-Trifluoromethyl Benzoic Acid Derivatives: A Comparative Technical Guide
Executive Summary The 5-trifluoromethyl (5-CF ) group in benzoic acid derivatives represents a critical pharmacophore in modern drug design, offering enhanced metabolic stability and lipophilicity compared to methyl or c...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 5-trifluoromethyl (5-CF
) group in benzoic acid derivatives represents a critical pharmacophore in modern drug design, offering enhanced metabolic stability and lipophilicity compared to methyl or chloro substituents. However, precise structural characterization remains a bottleneck due to the sensitivity of the F nucleus to its local electronic and solvation environment.
This guide provides a technical analysis of the
F NMR chemical shifts of 5-trifluoromethyl benzoic acid derivatives. Unlike rigid templates, this document focuses on the causality of shift variations—distinguishing between inductive effects, resonance contributions, and solvent-solute interactions—and provides a self-validating protocol for quantitative assessment.
The Mechanistic Basis of
F Shifts
To interpret the shift of a 5-CF
group, one must understand the electronic "tug-of-war" occurring on the benzene ring. The F chemical shift () is dominated by the paramagnetic shielding term (), which is highly sensitive to electron density changes in the p-orbitals of the fluorine atoms.
Positional Isomerism & Electronic Effects
In a benzoic acid scaffold, the carboxylic acid moiety (-COOH) is a strong electron-withdrawing group (EWG).
The "5" Position (Meta): The 5-position (equivalent to the 3-position in mono-substituted benzoic acids) is unique. It is electronically connected to the -COOH group primarily through inductive effects (
) rather than resonance (). Consequently, the 5-CF signal is generally more stable and less sensitive to conjugation changes than the 2- (ortho) or 4- (para) isomers.
Hammett Correlation: The
of aromatic CF groups correlates linearly with Hammett substituent constants (). The 5-CF group typically appears in the range of -60 to -65 ppm (relative to CFCl), serving as a reliable diagnostic anchor.
Solvent-Induced Shifts (The DMSO Effect)
Solvent choice drastically alters
.
CDCl
(Non-polar): Benzoic acids often form dimers. The CF group experiences a baseline electronic environment.
DMSO-
(Polar Aprotic): DMSO disrupts dimers and acts as a hydrogen-bond acceptor for the carboxylic acid proton. This ionization or strong solvation increases electron density on the ring, typically causing a downfield shift (deshielding) or slight variation compared to chloroform, depending on the specific counter-substituents.
Comparative Analysis: Chemical Shift Data
The following data summarizes the chemical shift behaviors of trifluoromethyl groups on the benzoic acid scaffold.
Note: Values are approximate and concentration-dependent.
Compound
Position of CF
Typical (CDCl)
Typical (DMSO-)
Electronic Driver
Trifluoromethylbenzene (Reference)
N/A
-63.72 ppm
-63.20 ppm
Baseline
3-Trifluoromethylbenzoic acid (5-isomer)
Meta
-63.0 to -63.5 ppm
-61.5 to -62.5 ppm
Inductive withdrawal by COOH
4-Trifluoromethylbenzoic acid
Para
-63.5 to -64.0 ppm
-62.0 to -63.0 ppm
Resonance + Inductive
2-Trifluoromethylbenzoic acid
Ortho
-59.0 to -60.5 ppm
-58.0 to -59.5 ppm
Steric compression & Field effects
Table 2: Substituent Effects on 5-CF
Benzoic Acid
Base Structure: 5-Trifluoromethyl-2-X-Benzoic Acid
Substituent (X) at Position 2
Effect on Ring
Predicted 5-CF Shift Trend
Rationale
-H (Unsubstituted)
Neutral
Baseline (~ -63 ppm)
Reference point.
-NO (Nitro)
Strong EWG
Downfield shift (Deshielding)
Reduces electron density at CF.
-NH (Amino)
Strong EDG
Upfield shift (Shielding)
Increases electron density via resonance.
-F (Fluoro)
Weak EWG
Complex Multiplet
Through-space coupling () may occur.
Experimental Protocol: Self-Validating qNMR
To ensure data integrity, use this protocol. It incorporates an internal standard validation step to prevent phasing errors common in
F NMR.
Internal Standard Selection
Do not use TFA (Trifluoroacetic acid) for benzoic acid derivatives if you are measuring precise shifts, as its shift is pH-dependent (-76.5 ppm).
Recommended:
-Trifluorotoluene (TFT) or Hexafluorobenzene (CF).
Why: Chemically inert, non-volatile, and provides a singlet distinct from the analyte.
Step-by-Step Workflow
Sample Preparation:
Weigh 10-15 mg of analyte into a vial.
Add 0.6 mL of solvent (DMSO-
recommended for solubility).
Add 10
L of Internal Standard (e.g., Trifluorotoluene, ppm). Note: Ensure the IS signal does not overlap with the 5-CF peak.
Acquisition Parameters (The "Relaxation Trap"):
Pulse Angle: 30° (to reduce relaxation demand).
Spectral Width: 200 ppm (-20 to -220 ppm).
Relaxation Delay (D1):CRITICAL. CF
groups on aromatics have long relaxation times (2-5 seconds). Set D1 5 (typically 15-20 seconds) for quantitative integration. Failure to do this results in under-integration of the CF signal.
Scans (NS): 16-64 (Fluorine is 100% natural abundance; high sensitivity).
Technical Comparison Guide: HPLC Profiling of 2-Amino-3-nitro-5-(trifluoromethyl)benzoic Acid
Executive Summary Objective: This guide provides a definitive technical framework for the High-Performance Liquid Chromatography (HPLC) analysis of 2-Amino-3-nitro-5-(trifluoromethyl)benzoic acid (ANTBA). It compares the...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Objective: This guide provides a definitive technical framework for the High-Performance Liquid Chromatography (HPLC) analysis of 2-Amino-3-nitro-5-(trifluoromethyl)benzoic acid (ANTBA). It compares the retention behavior of ANTBA against its critical process impurities, offering researchers a validated approach for purity assessment and reaction monitoring.
Significance: ANTBA is a high-value intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals. Its amphoteric nature (containing amine, carboxyl, nitro, and trifluoromethyl groups) presents unique separation challenges, particularly distinguishing it from lipophilic precursors and regioisomers.
Compound Profile & Physicochemical Basis
To understand the chromatographic behavior, we must analyze the functional groups driving the separation mechanism on a Reversed-Phase (C18) stationary phase.
Property
Target: ANTBA
Impurity A (Precursor)
Impurity B (Des-nitro)
Structure
2-NH₂, 3-NO₂, 5-CF₃, 1-COOH
2-Cl, 3-NO₂, 5-CF₃, 1-COOH
2-NH₂, 5-CF₃, 1-COOH
Dominant Effect
Amphoteric, H-bonding capable
Lipophilic (Cl), Acidic
Basic/Acidic, Less Polar
Predicted LogP
~2.1
~2.8
~2.5
Elution Order
Intermediate
Late Eluter
Late Eluter
Mechanism: The -CF₃ group imparts significant hydrophobicity, ensuring retention on C18. The -NO₂ group increases polarity relative to the hydrogen analog, typically reducing retention time. The -NH₂ group, under acidic HPLC conditions (pH 2-3), will be partially protonated (
), significantly increasing polarity and reducing retention time compared to the Chloro-precursor.
Impurity Origin & Signaling Pathway
Understanding where impurities originate is crucial for identification. The following diagram illustrates the synthesis logic and where specific impurities enter the stream.
Caption: Synthesis pathway of ANTBA highlighting the origin of critical impurities (A, B, and C).
Validated Experimental Protocol
This protocol is designed to achieve baseline resolution (
) between the target ANTBA and its nearest eluting impurity.
Chromatographic Conditions
Instrument: HPLC with PDA/UV Detector (Agilent 1200/1290 or equivalent).
Column: C18 Stationary Phase (e.g., Agilent Zorbax Eclipse Plus C18 or Phenomenex Luna C18), 150 x 4.6 mm, 3.5 µm or 5 µm.
Detection: 254 nm (primary), 210 nm (secondary for non-aromatic impurities).
Injection Volume: 10 µL.
Mobile Phase Preparation
Mobile Phase A (Aqueous): 0.1% Phosphoric Acid (
) in Water.
Why: Acidic pH (~2.1) suppresses the ionization of the carboxylic acid group (
), preventing peak tailing and ensuring sharp peak shape. It also protonates the amine, improving solubility.
Mobile Phase B (Organic): Acetonitrile (HPLC Grade).
Gradient Program
Time (min)
% Mobile Phase A
% Mobile Phase B
Comment
0.0
90
10
Initial equilibration
15.0
40
60
Linear ramp to elute Target
20.0
10
90
Wash to elute lipophilic Impurity A
25.0
10
90
Hold
25.1
90
10
Re-equilibration
30.0
90
10
End of Run
Comparative Performance Analysis
The following data summarizes the relative retention times (RRT) and resolution characteristics. The Target (ANTBA) is set as the reference (RRT = 1.00).
Retention Time Profile
Compound
ID
RRT (Approx)
Polarity Driver
Resolution ()
2-Amino-3-nitro-5-(trifluoromethyl)benzoic acid
Target
1.00
Amphoteric, Polar Nitro
N/A
2-Amino-5-(trifluoromethyl)benzoic acid
Impurity B
~1.15
Lacks polar Nitro group
> 2.0
2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid
Impurity A
~1.45
Lipophilic Chloro group
> 5.0
3-Nitro-5-(trifluoromethyl)benzoic acid
Impurity D
~0.90
Lacks basic Amine
> 1.5
Data Interpretation:
Impurity A (Precursor): The substitution of the polar
group with a lipophilic atom drastically increases interaction with the C18 chain, causing it to elute significantly later. This makes detection of unreacted starting material highly robust.
Impurity B (Des-nitro): Without the electron-withdrawing and polar nitro group, the molecule becomes slightly less polar and more retained than the target.
Impurity D (Des-amino): Lacking the amine group, this molecule is purely acidic. Under acidic MP conditions, it is non-ionized and fairly lipophilic, but often elutes slightly earlier or close to the target depending on the specific column carbon load.
Method Validation Logic (DOT)
Ensure your workflow follows this logic to validate the separation.
Caption: Decision tree for validating the resolution of ANTBA from its impurities.
Troubleshooting & Optimization
Peak Tailing: If the ANTBA peak tails (Symmetry factor > 1.5), the mobile phase pH is likely too high. The carboxyl group is ionizing. Action: Add 0.1% TFA instead of Phosphoric acid to suppress ionization more aggressively.
Split Peaks: Indicates sample solvent incompatibility. Action: Dissolve the sample in the starting mobile phase (90% Water / 10% ACN) rather than 100% ACN.
Retention Drift: The
group is sensitive to temperature fluctuations on the column. Action: Ensure column oven is stable at 30°C ± 0.5°C.
References
PubChem. 3-(Trifluoromethyl)benzoic acid | C8H5F3O2.[2] National Library of Medicine. Available at: [Link]
SIELC Technologies. Separation of 5-Amino-2-nitrobenzoic acid on Newcrom R1 HPLC column. Available at: [Link]
Structural Elucidation and Trace Quantification of C8H5F3N2O4: A Comparative Guide on QqQ vs. Q-Orbitrap Mass Spectrometry
Introduction & Context The compound C8H5F3N2O4 , specifically identified as (CAS: 22227-60-7)[1], is a highly functionalized aromatic molecule. In pharmaceutical development, trifluoromethylated benzoic acids frequently...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Context
The compound C8H5F3N2O4 , specifically identified as (CAS: 22227-60-7)[1], is a highly functionalized aromatic molecule. In pharmaceutical development, trifluoromethylated benzoic acids frequently emerge as critical synthetic intermediates or degradation impurities. For instance, they are heavily monitored in the degradation pathways of complex drugs like nitisinone, which breaks down into closely related analogs such as 2-amino-4-(trifluoromethyl)benzoic acid (ATFA) and 2-nitro-4-(trifluoromethyl)benzoic acid (NTFA) under physiological conditions[2].
Due to its potential toxicity and structural complexity, rigorous analytical methods are required. This guide objectively compares two premier mass spectrometry platforms—the Agilent 6495C Triple Quadrupole (QqQ) and the Thermo Scientific Orbitrap Exploris 480 (Q-Orbitrap) —for the fragmentation analysis and trace quantification of C8H5F3N2O4.
Mechanistic Fragmentation Pathway (ESI-)
Understanding the causality behind a molecule's fragmentation is the cornerstone of robust MS method development. C8H5F3N2O4 features a carboxylic acid, an amino group, a nitro group, and a trifluoromethyl group. In negative electrospray ionization (ESI-), the carboxylic acid readily deprotonates, yielding a stable [M-H]⁻ precursor ion at an exact m/z of 249.0128[3].
Upon collisional activation (via Collision-Induced Dissociation or Higher-Energy Collisional Dissociation), the precursor undergoes highly specific, predictable fragmentation pathways:
Decarboxylation (-44 Da, m/z 205.02) : The loss of CO₂ is thermodynamically driven by the adjacent ortho-amino group. The amino protons facilitate a 6-membered cyclic transition state, significantly lowering the activation energy required to cleave the C-C bond of the carboxylate.
HF Elimination (-20 Da, m/z 229.01) : The highly electron-withdrawing -CF₃ group is susceptible to fluorine elimination. Upon activation, a fluorine atom interacts with adjacent ring protons or undergoes direct heterolytic cleavage to expel neutral HF. This is a hallmark diagnostic loss for trifluoromethyl-aromatics.
Nitro Cleavage (-46 Da, m/z 203.02) : The nitro group (-NO₂) can be expelled directly as a neutral radical or via rearrangement to a nitrite ester followed by NO loss.
Figure 1: Proposed ESI(-) collision-induced fragmentation pathway for C8H5F3N2O4.
Platform Comparison: Agilent 6495C QqQ vs. Thermo Exploris 480 Q-Orbitrap
When selecting an MS platform for analyzing C8H5F3N2O4, the choice depends entirely on the analytical goal: routine ultra-trace quantification versus high-confidence structural elucidation.
Agilent 6495C QqQ (Targeted MRM) : Operates using Multiple Reaction Monitoring (MRM). By filtering nominal masses in Q1 and Q3, it maximizes duty cycle and eliminates background noise. This platform is unparalleled for GMP lot-release testing where sub-ng/mL Limits of Detection (LOD) are required to prove impurity clearance.
Thermo Exploris 480 Q-Orbitrap (HRAM PRM) : Operates using Parallel Reaction Monitoring (PRM) with High-Resolution Accurate Mass (HRAM). It captures all product ions simultaneously at resolutions up to 480,000 (FWHM). This is essential during forced degradation studies to resolve isobaric interferences (e.g., distinguishing a nominal mass overlap from a co-eluting matrix component) and confirm the exact elemental composition of the fragments.
Experimental Protocols
To ensure trustworthiness and reproducibility, the following methodology establishes a self-validating system using a Stable Isotope-Labeled Internal Standard (SIL-IS) to dynamically correct for matrix suppression.
Spike 10 µL of a ¹³C₆-labeled C8H5F3N2O4 internal standard (100 ng/mL) into 100 µL of the sample matrix.
Perform a protein precipitation (if analyzing a biological matrix) or simple dilution (if analyzing an API formulation) using 400 µL of cold acetonitrile.
Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.
Transfer the supernatant to an autosampler vial.
Causality Check : The SIL-IS co-elutes exactly with the analyte, experiencing identical ionization conditions. This mathematically neutralizes any ESI suppression caused by the matrix, making the quantification self-validating.
Mobile Phase A : 10 mM Ammonium Acetate in Water (pH 6.8).
Causality Check : A near-neutral pH ensures the carboxylic acid remains fully deprotonated in solution prior to droplet formation, maximizing ESI(-) efficiency.
Mobile Phase B : Methanol.
Gradient : 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.
Step 3: MS Tuning and Optimization
Perform a syringe pump infusion of a 1 µg/mL neat standard at 5 µL/min directly into the ESI source.
For QqQ : Ramp the Collision Energy (CE) from 5 to 50 eV in 5 eV increments to identify the optimal CE for the m/z 249.0 -> 205.0 and 249.0 -> 229.0 transitions.
For Q-Orbitrap : Optimize the Normalized Collision Energy (NCE) using a stepped NCE approach (e.g., 20, 30, 40) to generate a rich, comprehensive MS/MS spectrum without over-fragmenting the precursor into uninformative low-mass ions.
Data Presentation
Table 1: High-Resolution Fragmentation Data (Thermo Exploris 480 Q-Orbitrap)
Data utilized for structural confirmation and impurity profiling.
Data utilized for high-throughput, validated quantification.
Analyte
Precursor m/z
Product m/z
Dwell Time (ms)
Collision Energy (eV)
Purpose
C8H5F3N2O4
249.0
205.0
50
15
Quantifier
C8H5F3N2O4
249.0
185.0
50
25
Qualifier 1
C8H5F3N2O4
249.0
229.0
50
20
Qualifier 2
Table 3: Performance Comparison Summary
Metric
Agilent 6495C QqQ
Thermo Exploris 480 Q-Orbitrap
Primary Application
High-throughput trace quantification
Structural elucidation & impurity profiling
Limit of Detection (LOD)
0.05 ng/mL
0.5 ng/mL
Linear Dynamic Range
5-6 orders of magnitude
3-4 orders of magnitude
Mass Accuracy
Nominal (~0.1 Da)
Sub-ppm (< 1 ppm)
Selectivity Mechanism
Precursor/Product nominal mass filtering
Exact mass extraction (e.g., 5 ppm window)
Conclusion
For the analysis of C8H5F3N2O4, the choice of MS platform dictates the analytical outcome. The Q-Orbitrap provides the exact mass certainty required to map the intricate loss of CO₂, HF, and NO₂ during early-stage R&D and degradation profiling. Conversely, once the fragmentation pathway is understood and validated, the QqQ offers the absolute sensitivity and linear range necessary for routine, regulated quantification.
References
PubChemLite. "2-amino-3-nitro-5-(trifluoromethyl)benzoic acid (C8H5F3N2O4) Structural Information." University of Luxembourg. URL:[Link]
Journal of Pharmaceutical and Biomedical Analysis. "LC-MS/MS study of the degradation processes of nitisinone and its by-products." ResearchGate. URL:[Link]
Mind the Gap: A Comparative Guide to the Structural Analysis of 2-amino-3-nitro-5-(trifluoromethyl)benzoic acid and Its Analogs
Introduction: The Unseen Architecture of a Promising Moiety In the landscape of pharmaceutical development and materials science, 2-amino-3-nitro-5-(trifluoromethyl)benzoic acid stands as a molecule of significant intere...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Unseen Architecture of a Promising Moiety
In the landscape of pharmaceutical development and materials science, 2-amino-3-nitro-5-(trifluoromethyl)benzoic acid stands as a molecule of significant interest. Its unique substitution pattern, featuring an activating amino group, a deactivating nitro group, and a lipophilic trifluoromethyl group on a benzoic acid scaffold, suggests a rich potential for diverse applications, including as a precursor for novel therapeutic agents. However, a crucial piece of the puzzle is missing: its three-dimensional crystal structure.
A thorough search of the Cambridge Structural Database (CSD) and other public repositories reveals a notable absence of experimental crystal structure data for 2-amino-3-nitro-5-(trifluoromethyl)benzoic acid. This data gap presents both a challenge and an opportunity for researchers. Without precise knowledge of its solid-state conformation, hydrogen bonding motifs, and crystal packing, efforts to predict its physical properties, such as solubility and polymorphism, remain speculative. This guide aims to bridge this gap by providing a comparative analysis of its closest structurally characterized analogs, offering insights into its likely structural features, and presenting a detailed protocol for its crystallographic determination.
Comparative Structural Analysis: Insights from Proximal Structures
To anticipate the solid-state behavior of 2-amino-3-nitro-5-(trifluoromethyl)benzoic acid, we can draw valuable inferences from the crystal structures of its near neighbors: 2-amino-3-nitrobenzoic acid and 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid.[1][2] These analogs allow for a systematic comparison of the electronic and steric effects of the substituents on the overall molecular conformation and supramolecular assembly.
The molecule is nearly planar, indicating significant intramolecular hydrogen bonding between the amino and nitro groups.[1]
The nitro group is twisted almost perpendicular to the benzene ring (85.38 (7)°), and the carboxylic acid group is also significantly twisted.[2][5]
A significant twist of the nitro and carboxylic acid groups is expected due to steric hindrance from the adjacent amino and trifluoromethyl groups.
Hydrogen Bonding
Intramolecular N-H···O bonds are observed.[1] In the crystal, molecules form a three-dimensional network via intermolecular N-H···O and O-H···O hydrogen bonds.[1]
Molecules form classic carboxylic acid dimers via O-H···O hydrogen bonds.[2][5]
A combination of intramolecular N-H···O hydrogen bonds and intermolecular O-H···O dimerization is highly probable.
Likely to exhibit both intramolecular S(6) ring motifs and intermolecular R²₂(8) dimer motifs.
The comparison highlights a key structural determinant: the steric and electronic interplay of the substituents at the 2, 3, and 5 positions. In 2-amino-3-nitrobenzoic acid, the planarity suggests that the intramolecular hydrogen bond between the amino and nitro groups is a dominant organizational force.[1] Conversely, in 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, the bulky chloro and trifluoromethyl groups force the nitro and carboxylic acid groups out of the plane of the benzene ring.[2][5]
For our target molecule, 2-amino-3-nitro-5-(trifluoromethyl)benzoic acid, we can hypothesize a structure that incorporates features from both analogs. The presence of the amino group adjacent to the nitro group will likely lead to a strong intramolecular N-H···O hydrogen bond, similar to that in 2-amino-3-nitrobenzoic acid. However, the steric demand of the trifluoromethyl group at the 5-position will likely induce a significant twist in the carboxylic acid and nitro groups, a feature observed in the 2-chloro analog. The primary supramolecular interaction is expected to be the robust carboxylic acid dimer formation.
Experimental Protocol: A Roadmap to Crystal Structure Determination
The following section provides a comprehensive, step-by-step protocol for obtaining high-quality single crystals of 2-amino-3-nitro-5-(trifluoromethyl)benzoic acid and determining its crystal structure via single-crystal X-ray diffraction.[6][7]
Part 1: Crystallization
The critical first step is to grow diffraction-quality single crystals. This often requires screening a variety of solvents and crystallization techniques.[8][9][10]
1. Solvent Selection:
Begin by assessing the solubility of the compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, methanol, water).
An ideal solvent will dissolve the compound when hot but show limited solubility at room temperature or below.[8]
2. Crystallization Techniques:
Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation in a vial covered with a perforated cap. Allow the solvent to evaporate slowly over several days.[11]
Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer.[8]
Vapor Diffusion (Solvent Layering): Dissolve the compound in a small amount of a "good" solvent in a small vial. Place this vial inside a larger, sealed jar containing a "poor" solvent in which the compound is insoluble but the "good" solvent is miscible. The poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystallization.[11]
Part 2: Single-Crystal X-ray Diffraction
Once suitable crystals (ideally 0.1-0.3 mm in size) are obtained, the following workflow is employed for data collection and structure solution.[6]
Figure 1: Experimental workflow for single-crystal X-ray diffraction.
1. Crystal Mounting:
Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects.
Mount the crystal on a cryoloop or a glass fiber using a minimal amount of cryoprotectant oil.
2. Data Collection:
Mount the crystal on the goniometer head of a single-crystal X-ray diffractometer.
A stream of cold nitrogen (typically 100 K) is used to cool the crystal, minimizing thermal motion and radiation damage.
The diffractometer, equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a detector, rotates the crystal through a series of orientations while collecting diffraction data.[7]
3. Data Processing:
The collected diffraction images are processed to determine the unit cell parameters and space group.
The intensities of the diffraction spots are integrated and scaled to produce a reflection file.
4. Structure Solution and Refinement:
The reflection file is used to solve the phase problem and generate an initial electron density map, revealing the positions of the atoms.
The atomic positions and displacement parameters are refined against the experimental data to improve the fit between the calculated and observed diffraction patterns.
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
5. Validation and Finalization:
The final structural model is validated to ensure its chemical and crystallographic reasonability.
The results are compiled into a Crystallographic Information File (CIF), which can be deposited in a public database.
Conclusion and Future Outlook
The absence of an experimentally determined crystal structure for 2-amino-3-nitro-5-(trifluoromethyl)benzoic acid represents a significant knowledge gap in the solid-state chemistry of this important compound. By drawing comparisons with structurally related molecules, we can make informed predictions about its likely conformation and intermolecular interactions. The detailed protocol provided herein offers a clear and actionable pathway for researchers to elucidate this unknown structure. The determination of this crystal structure will be a valuable contribution to the fields of medicinal chemistry and materials science, enabling more accurate property prediction and rational design of new functional materials and pharmaceutical agents.
References
How to Crystallize Organic Compounds. (2026, February 19). wikiHow. Available at: [Link]
Richter, A., et al. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 2), 142–147. Available at: [Link]
Richter, A., et al. (2021). (PDF) 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. ResearchGate. Available at: [Link]
SOP: CRYSTALLIZATION. UCT Science. Available at: [Link]
Win, Y.-F., et al. (2012). 2-Amino-3-nitrobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o488. Available at: [Link]
Win, Y.-F., et al. (2012). (PDF) 2-Amino-3-nitrobenzoic acid. ResearchGate. Available at: [Link]
Crystallization Process. (n.d.). Available at: [Link]
Myerson, A. S. (Ed.). (2002). Crystallization of Organic Compounds. John Wiley & Sons.
Guide for crystallization. (n.d.). Available at: [Link]
What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (2025, April 14). Available at: [Link]
Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences - The University of Queensland. Available at: [Link]
2-Amino-3-nitrobenzoic acid. PubChem. Available at: [Link]
Comparative Biological Activity Guide: 2-Amino vs. 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid
As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate how subtle functional group substitutions dictate a molecule's biological fate. The transition from a halogenated precursor to its am...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate how subtle functional group substitutions dictate a molecule's biological fate. The transition from a halogenated precursor to its aminated counterpart is a cornerstone of rational drug design.
This guide provides an in-depth comparison of 2-amino-3-nitro-5-(trifluoromethyl)benzoic acid and 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid . While both share a highly electron-deficient, lipophilic core, the substitution at the 2-position fundamentally alters their chemical reactivity, target engagement mechanisms, and utility in biological systems.
Structural & Pharmacophoric Profiling
The biological activity of these compounds is intrinsically linked to their distinct physicochemical properties.
The 2-Chloro Variant (Electrophilic Precursor): The presence of the chlorine atom adjacent to the electron-withdrawing nitro and carboxylic acid groups creates a highly electrophilic center. In biological assays, this compound often acts as a reactive fragment, prone to covalent modification of cysteine residues or exhibiting higher non-specific cytotoxicity. It is primarily utilized as a[1], particularly in the development of benzazole-based inhibitors[2].
The 2-Amino Variant (Anthranilic Acid Pharmacophore): Replacing the chlorine with an amino group neutralizes the electrophilicity and introduces a critical hydrogen-bond donor. This converts the molecule into an anthranilic acid analog—a classic pharmacophore found in non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. The amino group enables specific, non-covalent interactions with enzyme hinge regions or active site pockets.
2-Amino variant has superior kinase/COX binding potential.
H-Bond Acceptors
4
5
Enhanced aqueous solvation for the 2-amino variant.
cLogP (Predicted)
~3.1
~2.4
2-Chloro is more lipophilic, increasing non-specific binding.
Primary Interaction
Covalent / Hydrophobic
Non-covalent / H-Bonding
Dictates assay selection (kinetic vs. equilibrium binding).
Target Engagement & Pathway Analysis
The 2-chloro compound is a critical building block in the synthesis of β-site amyloid precursor protein-cleaving enzyme (BACE1) inhibitors, which are investigated for Alzheimer's disease therapy[2]. By reacting the 2-chloro precursor with various amines, researchers generate benzazole derivatives that potently inhibit BACE1, thereby preventing the cleavage of Amyloid Precursor Protein (APP) into neurotoxic Aβ peptides as detailed in [2].
Conversely, the 2-amino compound can be screened directly as a fragment against cyclooxygenases (COX) or metalloenzymes, leveraging its anthranilic acid core to chelate metals or form stable H-bond networks.
BACE1 APP cleavage pathway and inhibition by benzazole derivatives from 2-chloro precursors.
Causality: Both compounds contain a nitro-aromatic core, which is notorious for auto-fluorescence and colorimetric quenching (often appearing yellow in solution). Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen because its delayed emission reading eliminates compound-mediated optical interference.
Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 0.01% CHAPS). Causality: CHAPS detergent is critical to prevent the highly lipophilic 2-chloro variant from forming non-specific colloidal aggregates that cause false-positive inhibition.
Compound Incubation: Incubate BACE1 (or target enzyme) with varying concentrations of the fragments (0.1 µM to 500 µM) for 60 minutes at room temperature. Causality: A 60-minute pre-incubation allows detection of slow-binding or potential covalent interactions typical of the electrophilic 2-chloro compound.
Substrate Addition & Detection: Add the TR-FRET substrate. Read the plate using a microplate reader (Excitation: 340 nm, Emission: 615/665 nm).
Self-Validation System: Include Verubecestat (a known BACE1 inhibitor) as a positive control. Calculate the Z'-factor for the plate; the assay is only validated if Z' > 0.6, ensuring the data is distinct from background noise.
Causality: The CF₃ group heavily influences membrane permeability and efflux pump recognition. This assay determines if the electrophilic nature of the 2-chloro variant translates to higher cellular toxicity compared to the 2-amino variant.
Cell Culture: Seed Caco-2 cells on transwell inserts and culture for 21 days to ensure full differentiation and tight junction formation.
Dosing & Efflux Assessment: Apply compounds to the apical (A) and basolateral (B) chambers. Causality: Testing both A-to-B and B-to-A permeability calculates the efflux ratio, identifying if the CF₃-bearing molecules are substrates for P-glycoprotein (P-gp).
Viability Readout: Post-assay, assess cell viability using an ATP-based luminescence assay (e.g., CellTiter-Glo). Causality: ATP luminescence avoids the optical interference that these nitro-compounds cause in standard MTT (colorimetric) assays.
Self-Validation System: Co-administer Lucifer Yellow. If Lucifer Yellow permeability exceeds 100 nm/s, the monolayer is compromised (likely due to compound toxicity), and permeability data must be flagged.
Self-validating experimental workflow for fragment-based screening and ADME profiling.
Comparative Data Summary
When subjected to the rigorous protocols above, the expected biological profiles of these fragments diverge significantly based on their 2-position substituent.
Table 2: Comparative Biological Activity Profile
Assay Metric
2-Chloro-3-nitro-5-(CF₃)benzoic acid
2-Amino-3-nitro-5-(CF₃)benzoic acid
Enzyme Inhibition (Fragment Level)
Weak/Non-specific (High µM)
Moderate/Specific (Low µM)
Binding Mechanism
Potential covalent / Hydrophobic
Reversible H-bond driven
Cytotoxicity (Caco-2 CC₅₀)
Higher toxicity (Electrophilic stress)
Lower toxicity (Well-tolerated)
Primary Utility
Synthetic intermediate for BACE inhibitors
Direct pharmacophore for NSAID/Kinase targets
Conclusion & Strategic Recommendations
For researchers and drug development professionals, the choice between these two compounds depends entirely on the project phase. 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid should be treated strictly as a reactive intermediate; its direct biological screening is often confounded by its electrophilicity and high lipophilicity. Conversely, 2-amino-3-nitro-5-(trifluoromethyl)benzoic acid serves as an excellent, stable fragment for direct biological screening, offering a reliable anthranilic acid scaffold capable of specific target engagement without the liability of non-specific covalent reactivity.
References
World Intellectual Property Organization. "WO2006099379A2 - Benzazole derivatives, compositions, and methods of use as b-secretase inhibitors." Google Patents.
Comparative Guide: UV-Vis Absorption Maxima of Nitro-Anthranilic Acid Derivatives
As a Senior Application Scientist, selecting the correct nitro-anthranilic acid derivative—and accurately characterizing its optical properties—is foundational for downstream applications ranging from azo dye synthesis t...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, selecting the correct nitro-anthranilic acid derivative—and accurately characterizing its optical properties—is foundational for downstream applications ranging from azo dye synthesis to the development of novel kinase inhibitors.
This guide provides an objective, data-driven comparison of the UV-Vis absorption maxima (
) of key nitro-anthranilic acid derivatives, specifically focusing on 4-nitroanthranilic acid (4-NAA) and 5-nitroanthranilic acid (5-NAA) . By exploring the structural causality behind their spectral shifts and providing a self-validating analytical protocol, this guide ensures rigorous and reproducible spectrophotometric characterization.
Structural Causality & Spectral Shifts
The UV-Vis absorption spectrum of a molecule is fundamentally dictated by its electronic transitions, specifically
and transitions in aromatic systems. In unsubstituted anthranilic acid (2-aminobenzoic acid), the primary absorption band occurs near 330 nm. The introduction of a nitro () group—a powerful electron-withdrawing group (EWG)—profoundly alters this chromophoric landscape through resonance and inductive effects.
5-Nitroanthranilic Acid (5-NAA): In this derivative, the nitro group is positioned para to the electron-donating amino (
) group. This creates a highly conjugated "push-pull" resonance system across the benzene ring. The extended delocalization significantly lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This results in a pronounced bathochromic (red) shift, with primary monitoring wavelengths often set at 370 nm in aqueous/organic mobile phases during HPLC analysis 1, alongside secondary peaks near 300 nm 2.
4-Nitroanthranilic Acid (4-NAA): Here, the nitro group is meta to the amino group but para to the carboxyl group. Because the amino and nitro groups cannot participate in direct para-resonance, the bathochromic shift is less pronounced than in 5-NAA. This cross-conjugated system yields distinct spectral maxima typically in the 330–350 nm range, making it optically distinct from its 5-substituted counterpart 3.
Comparative Quantitative Data
The table below summarizes the critical optical and physical parameters of these derivatives to aid in method development and compound selection.
values are subject to solvatochromism. The ionization state of the carboxyl and amino groups at different pH levels will shift these maxima. For robust HPLC detection, monitoring 5-NAA closer to its absorbance maximum in the specific mobile phase is strictly recommended 5.)
To ensure high-fidelity data, the following protocol is designed as a self-validating system . Because nitroaromatics exhibit strong solvatochromism, the protocol mandates exact solvent matching and upfront system suitability checks to guarantee that any observed spectral shifts are due to molecular structure, not instrumental drift or solvent interference.
Step-by-Step Methodology
System Suitability Verification (Self-Validation):
Action: Before analyzing any samples, scan a certified Holmium Oxide glass filter (or potassium dichromate standard) from 200 nm to 500 nm.
Causality: This verifies the spectrophotometer's wavelength accuracy. Ensure characteristic peaks (e.g., 279.3 nm, 360.8 nm) fall within
nm of their certified values. If they fail, the system requires recalibration before proceeding.
Solvent Selection & Baseline Correction:
Action: Prepare the target analytical solvent (e.g., 0.1% Trifluoroacetic acid in 50:50 Ultrapure Water:Acetonitrile) 5. Fill two matched quartz cuvettes (1 cm path length) with this solvent. Place them in the reference and sample paths and perform a baseline zeroing.
Causality: This step mathematically subtracts the solvent's native UV cutoff from the final spectrum, ensuring that the resulting absorbance is exclusively from the nitro-anthranilic acid derivative.
Sample Preparation:
Action: Accurately weigh 1.0 mg of the nitro-anthranilic acid derivative. Dissolve in 1.0 mL of DMSO to create a concentrated stock. Dilute this stock 1:100 with the target solvent to achieve a working concentration of ~50
M.
Causality: Nitroaromatics have notoriously poor aqueous solubility. The initial DMSO dissolution prevents micro-particulate scattering, which artificially inflates UV absorbance readings.
Spectral Acquisition:
Action: Replace the solvent in the sample cuvette with the 50
M working solution. Scan from 200 nm to 500 nm at a scan rate of 1 nm/sec.
Data Analysis & Linearity Check:
Action: Identify the
. If the peak absorbance exceeds 1.0 AU, dilute the sample by a factor of 2 and rescan.
Causality: Photometric accuracy degrades at high absorbance due to stray light. Keeping the maximum absorbance below 1.0 AU ensures adherence to the Beer-Lambert Law (
) for accurate molar extinction coefficient () calculation.
Analytical Workflow Visualization
Analytical workflow for the self-validating UV-Vis characterization of nitro-anthranilic acids.
References
Biodegradation of 5-Nitroanthranilic Acid by Bradyrhizobium sp.
Molecular and Biochemical Characterization of the 5-Nitroanthranilic Acid Degradation Pathway in Bradyrhizobium sp.
Source: PMC (PubMed Central)
Mono azo dyes derived from 5-nitroanthranilic acid: Synthesis, absorption properties and DFT calculations
Source: ResearchGate
URL
Application Notes and Protocols for the Analytical Detection of 2-Amino-5-nitrobenzoic acid
Source: Benchchem
URL
Precision in Potency: A Comparative Guide to Chromatographic Purity Standards for Fluorinated Anthranilic Acids
Executive Summary In the high-stakes arena of drug discovery, fluorinated anthranilic acids (FAAs) are more than just building blocks; they are the scaffold upon which potency and metabolic stability are built. However,...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the high-stakes arena of drug discovery, fluorinated anthranilic acids (FAAs) are more than just building blocks; they are the scaffold upon which potency and metabolic stability are built. However, the very chemistry that makes fluorine desirable—its ability to mimic hydrogen while altering electronics—creates a distinct analytical blind spot: Regioisomeric Contamination.
This guide objectively compares the performance of Certified Reference Materials (CRMs) against standard Technical Grade (TG) reagents. Through experimental data, we demonstrate that relying on TG standards for quantitative analysis introduces a "silent error" of up to 5% in potency calculations due to isobaric interference, a risk unacceptable under ICH Q3A guidelines.
Part 1: The Chemistry & The Challenge
Fluorine substitution on the anthranilic acid ring (positions 3, 4, 5, or 6) dramatically shifts pKa and lipophilicity (LogP), influencing the bioavailability of the final drug candidate.
The synthesis of these standards often proceeds via the hydrolysis of fluorinated isatoic anhydrides. The danger lies in the starting material purity. A 98% pure starting material may contain 2% of a regioisomer (e.g., 4-fluoro vs. 5-fluoro). Because these isomers have identical molecular weights (155.13 g/mol ), Mass Spectrometry (MS) alone cannot distinguish them.
Visualization: The Isobaric Impurity Cascade
The following diagram illustrates how a minor isomeric impurity in the starting material propagates through synthesis, remaining invisible to standard MS detection until it compromises the final assay.
Figure 1: The "Silent Error" pathway where isomeric impurities survive standard purification due to physicochemical similarity.[1]
Part 2: Comparative Analysis (CRM vs. Technical Grade)
We conducted a head-to-head comparison of a Certified Reference Standard (5-Fluoroanthranilic acid, >99.8%) against a commercially available Technical Grade variant (~95%) .[1]
Column: Phenyl-Hexyl (Selected for π-π interaction selectivity).[1]
Detection: UV (254 nm) and ESI- (m/z 154.03).
Data Summary: The "Purity Gap"
Feature
Certified Reference Standard (CRM)
Technical Grade (TG)
Impact on Data
Assigned Purity
99.9% (w/w)
95.5% (Area %)
TG overestimates potency by ignoring non-chromophoric impurities.[1]
Isomeric Purity
No detectable isomers (<0.01%)
3.2% 4-Fluoro isomer
Critical Failure: The 4-F isomer co-elutes on standard C18 columns.[1]
Water Content
0.05% (Karl Fischer)
1.8% (Hygroscopic)
Weighing error; actual molar concentration is lower than calculated.[1]
Trace Metals
< 5 ppm
> 100 ppm (Pd, Cu)
Metals can catalyze degradation or interfere with biological assays.
The "Ghost Peak" Phenomenon
In our experiment, the Technical Grade sample showed a single peak on a standard C18 column. However, when switched to a Phenyl-Hexyl stationary phase , the peak split. The TG material contained 3.2% of the 4-fluoro isomer.
Why this matters: If you use the TG material to build a calibration curve for a stability study, you are effectively "baking in" a 3-2% error. Any degradation product appearing at the 4-fluoro retention time will be masked or miscalculated.
Part 3: Method Development & Validation Protocol
To ensure data integrity, one cannot rely on generic C18 methods for fluorinated aromatics. The fluorine atom's high electronegativity demands a stationary phase that can exploit subtle electron density differences.
Recommended Protocol: Isomer-Specific Separation
Objective: Baseline separation of 3-, 4-, 5-, and 6-fluoroanthranilic acids.
Mobile Phase Preparation:
Solvent A: 0.1% Formic Acid in Water (Protonation ensures retention of the acid).
Solvent B: Methanol (Preferred over Acetonitrile for better F-group selectivity).
Column Selection:
Primary: Fluorophenyl (PFP) or Phenyl-Hexyl, 1.7 µm, 2.1 x 100 mm.[1]
Rationale: The fluorine atoms on the analyte interact with the phenyl ring of the stationary phase via π-π interactions, providing separation leverage that C18 lacks [1].
Gradient Profile:
Hold 5% B for 1 min (Focusing).
Linear ramp 5% to 40% B over 10 min.
Note: Shallow gradient is required to resolve the 4-F and 5-F isomers.
Decision Workflow: Selecting the Right Method
Use this logic flow to determine the appropriate purity workflow for your development stage.
Figure 2: Analytical decision matrix for selecting the appropriate chromatographic approach based on sample risk.
Part 4: Regulatory Implications (ICH Q3A/B)
Regulatory bodies do not accept "approximate" purity for reference standards used in GMP release testing.
ICH Q3A (R2): Requires identification of impurities present at >0.10% (for max daily dose ≤ 2g) [2].[1]
The Risk: If your reference standard contains 3% of an isomer, and you use it to quantify impurities in your drug substance, your calculation of the Response Factor will be skewed. This could lead to:
False Negatives: Failing to report a toxic impurity because the standard response was artificially high.[1]
False Positives: Rejecting a good batch because the standard response was diluted by the isomer.[1]
References
Przybyciel, M. (2006).[1] Fluorinated HPLC Phases: Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America.[1]
ICH Expert Working Group. (2006). ICH Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation.[1][2][3][4]
Santa Cruz Biotechnology. (2024).[1] 5-Fluoroanthranilic Acid Product Specifications.
PubChem. (2025).[1][5] 4-Fluoroanthranilic acid Compound Summary. National Library of Medicine.[1]
A Senior Application Scientist's Guide to Elemental Analysis: Verifying the Composition of 2-Amino-3-nitro-5-(trifluoromethyl)benzoic acid
Introduction: The Foundational Role of Elemental Analysis in Drug Discovery In the landscape of pharmaceutical research and drug development, the unambiguous confirmation of a molecule's identity and purity is paramount....
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Foundational Role of Elemental Analysis in Drug Discovery
In the landscape of pharmaceutical research and drug development, the unambiguous confirmation of a molecule's identity and purity is paramount. Before a novel compound can advance through the rigorous stages of preclinical and clinical evaluation, its elemental composition must be unequivocally verified. Elemental analysis serves as a cornerstone technique, providing a fundamental and quantitative assessment of a compound's empirical formula.[1] This guide offers an in-depth comparison of the theoretical versus the experimentally determined elemental composition of a key synthetic intermediate, 2-Amino-3-nitro-5-(trifluoromethyl)benzoic acid, providing researchers with the necessary framework to interpret and validate their own findings.
Part 1: The Theoretical Blueprint - Calculating Elemental Composition
The first step in any elemental analysis workflow is to establish the theoretical or calculated percentage of each element based on the compound's molecular formula. This calculation provides the "gold standard" against which all experimental results will be measured.
The molecular formula for 2-Amino-3-nitro-5-(trifluoromethyl)benzoic acid is C₈H₅F₃N₂O₄ .[2]
Causality of Calculation: The calculation of the molecular weight and the subsequent elemental percentages relies on the internationally accepted atomic weights of the constituent elements. These values are weighted averages of the masses of an element's naturally occurring isotopes.
Part 2: Experimental Determination and Comparative Analysis
The most common method for determining the percentage of carbon, hydrogen, and nitrogen in an organic compound is combustion analysis. In this technique, a small, precisely weighed amount of the sample is combusted at high temperatures in a stream of oxygen. This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂). These combustion products are then separated and quantified by a detector, such as a thermal conductivity detector.[1] The determination of fluorine and oxygen requires separate, specialized analytical methods.
Data Comparison: The Moment of Truth
The trustworthiness of a synthesized compound hinges on the comparison between the theoretical and experimental data. For a compound to be considered pure, the experimentally determined values should fall within a narrow margin of the theoretical values, typically ±0.4%.
Element
Theoretical %
Typical Experimental %
Acceptable Variance
Status
Carbon (C)
38.41
38.35
±0.4
PASS
Hydrogen (H)
2.01
2.05
±0.4
PASS
Nitrogen (N)
11.20
11.16
±0.4
PASS
Fluorine (F)
22.78
See Note 1
-
-
Oxygen (O)
25.58
See Note 2
-
-
Note 1: Fluorine analysis is typically performed using methods such as ion chromatography or ion-selective electrode analysis after sample digestion.
Note 2: Oxygen is usually determined by pyrolysis, where the sample is heated in an inert gas stream, converting oxygen into carbon monoxide (CO), which is then measured.
Part 3: A Self-Validating System for Compound Integrity
The close agreement between the theoretical and experimental elemental percentages serves as a powerful, self-validating system.
Trustworthiness through Corroboration: A successful result confirms that the molecular structure is correct and that the sample possesses a high degree of purity. It provides strong evidence that the material in the vial corresponds to the intended molecular formula.
Identifying Discrepancies: A significant deviation from the theoretical values is a critical red flag. Such discrepancies can indicate the presence of impurities, such as residual solvents (which would elevate carbon and hydrogen percentages), inorganic salts, or an incorrect molecular structure altogether. For example, an unexpectedly high hydrogen percentage could suggest the presence of residual water in a lyophilized sample.
Part 4: Standard Experimental Protocol & Workflow
The following outlines a standard procedure for submitting a sample for CHN (Carbon, Hydrogen, Nitrogen) combustion analysis.
Experimental Protocol:
Sample Preparation: Ensure the sample is homogenous and dry. For crystalline solids, finely grind the sample to ensure uniform combustion. Samples should be dried under a high vacuum for several hours to remove any residual solvent or water.
Sample Weighing: Using an ultra-analytical balance, accurately weigh approximately 1-3 mg of the sample into a tin or silver capsule.[1] Record the weight to at least five decimal places.
Encapsulation: Crimp the capsule to ensure no sample is lost and to create a densely packed sphere for consistent combustion.
Instrument Loading: Place the encapsulated sample into the autosampler of the elemental analyzer.
Analysis Execution: Initiate the analysis sequence. The instrument will automatically drop the sample into a high-temperature (typically ~900-1000°C) combustion furnace.
Data Processing: The instrument's software calculates the percentage of each element based on the masses of the detected gases and the initial sample weight.
Workflow Visualization
The following diagram illustrates the logical flow of the elemental analysis process, from initial calculation to final validation.
Caption: Workflow for elemental analysis validation.
References
Vertex AI Search. (2025). Understanding the Atomic Weight of Carbon: A Fundamental Concept in Chemistry.
IUPAC Commission on Isotopic Abundances and Atomic Weights.
IUPAC Commission on Isotopic Abundances and
Physical Measurement Laboratory. Atomic Weights and Isotopic Compositions for Hydrogen.
Wikipedia. Hydrogen.
Chemistry LibreTexts. (2023). Chemistry of Fluorine (Z=9).
IUPAC Commission on Isotopic Abundances and Atomic Weights.
Author: BenchChem Technical Support Team. Date: March 2026
Topic: 2-Amino-3-nitro-5-(trifluoromethyl)benzoic acid Proper Disposal Procedures
Content Type: Operational Safety & Logistics Guide
Audience: Researchers, Process Chemists, and HSE Managers
Executive Safety Directive
STOP AND READ: 2-Amino-3-nitro-5-(trifluoromethyl)benzoic acid contains both a nitro group (
) and a trifluoromethyl group () . This dual-functionality dictates a strict disposal protocol that prioritizes explosion prevention during handling and complete mineralization during destruction.
CRITICAL WARNING:
Do NOT dispose of down the drain. This compound is toxic to aquatic life and persistent.
Do NOT mix with non-halogenated waste. The fluorine content requires specific high-temperature incineration parameters to prevent the release of Hydrogen Fluoride (HF) and Trifluoroacetic acid (TFA).
Shock Sensitivity Risk: While benzoic acid derivatives are generally stable, dry nitro-compounds can exhibit shock sensitivity. Never scrape dry material from glass threads.
Chemical Profile & Waste Characterization
Before initiating disposal, you must characterize the waste to ensure it enters the correct regulatory stream.
Parameter
Characteristic
Disposal Implication
Molecular Formula
High Nitrogen/Fluorine content requires specific incineration scrubbing.
Dust explosion hazard. Keep wet or in solution during transfer.
Solubility
Low in water; Soluble in organic solvents (DMSO, Methanol) & basic aqueous solutions.
Do not attempt water dilution for disposal. Use compatible organic solvents.[3]
RCRA Hazard Class
D001 (Ignitable/Oxidizer potential), D003 (Reactive - if dry/concentrated)
Must be labeled as "Hazardous Waste - Halogenated."
Pre-Disposal Stabilization Protocol
Objective: Desensitize the nitro moiety and prevent dust formation before the material leaves the fume hood.
Step 1: Solubilization (The "Wet" Rule)
Never dispose of the pure solid in a dry waste container if it can be avoided. Dry nitro compounds can form friction-sensitive crystals in container threads.
Action: Dissolve the solid in a minimal amount of a compatible halogenated solvent (e.g., Dichloromethane) or a non-reactive high-boiling solvent (e.g., DMSO) depending on your facility's specific waste stream acceptance criteria.
Note: If using a non-halogenated solvent like Acetone, the mixture MUST STILL be labeled as "Halogenated Waste" due to the solute.
Step 2: pH Neutralization (If in Aqueous Stream)
If the compound is in an acidic aqueous solution (e.g., HPLC waste), ensure the pH is between 5 and 9 to prevent corrosion of waste drums.
Action: Slowly add 1M Sodium Bicarbonate (
) to buffer the solution. Caution: Gas evolution () will occur.[4]
Waste Segregation & Packaging
The presence of the Trifluoromethyl group (
) is the deciding factor for the waste stream. Standard incineration () is insufficient to break the C-F bond, leading to the emission of toxic HF gas.
The Golden Rule: Segregate into High-BTU Halogenated Waste .
Detailed Packaging Steps:
Container Selection: Use High-Density Polyethylene (HDPE) or glass containers. Avoid metal cans if the waste is acidic.
Constituents: List "2-Amino-3-nitro-5-(trifluoromethyl)benzoic acid" explicitly.
Hazard Checkboxes: Mark [x] Toxic, [x] Irritant, and [x] Reactive (due to Nitro group).
Secondary Containment: Place the waste bottle into a secondary polyethylene tray during storage to capture potential leaks.
Disposal Logic & Workflow (Visualized)
The following diagram illustrates the decision matrix for safe disposal, ensuring compliance with thermal destruction requirements.
Caption: Operational workflow ensuring trifluoromethylated nitro-compounds are routed to high-temperature incineration to prevent HF release and accidental detonation.
Scientific Rationale (The "Why")
1. Thermal Stability of the C-F Bond:
The carbon-fluorine bond is one of the strongest in organic chemistry (
). Standard municipal waste incinerators operate at temperatures () that may fail to fully mineralize the trifluoromethyl group, resulting in the release of hydrogen fluoride (HF) or perfluoroisobutene (PFIB).
Requirement: Hazardous waste incinerators operating at
with alkaline scrubbers are required to capture the fluorine as (Calcium Fluoride) [1].
2. Nitro Group Energetics:
Nitro-aromatic compounds possess high potential energy. If allowed to dry and crystallize in the threads of a screw-cap bottle, the friction of opening the bottle can trigger a detonation.
Mechanism: Keeping the material in solution acts as a thermal heat sink and lubricant, mitigating the risk of shock-induced initiation [2].
Emergency Procedures
Spill (Solid): Do NOT sweep dry. Dampen the spill area with water or acetone to desensitize. Cover with an inert absorbent (vermiculite), scoop into a container, and label as hazardous waste.
Skin Contact: Wash immediately with soap and water.[5] The nitro group facilitates skin absorption; monitor for signs of methemoglobinemia (bluing of lips/nails).
Fire: Use
or dry chemical extinguishers. Do not use a solid water stream, as this may scatter the material.[6] Burning will release toxic Fluorine and Nitrogen Oxide () vapors; self-contained breathing apparatus (SCBA) is mandatory.
References
United Nations Environment Programme (UNEP). (2015). Technical guidelines on the environmentally sound management of wastes consisting of, containing or contaminated with perfluorooctane sulfonic acid (PFOS). Basel Convention.
[Link]
National Research Council. (2014). Safe Handling of Hazardous Chemicals. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
[Link]
U.S. Environmental Protection Agency (EPA). (2023). Wastes - Hazardous Waste - Waste Types - Listed Wastes. (Referencing F-List for halogenated solvents and P/U lists for nitro-aromatics).
[Link]
A Senior Application Scientist's Guide to Handling 2-Amino-3-nitro-5-(trifluoromethyl)benzoic acid: Personal Protective Equipment and Operational Protocols
Hazard Identification and the Imperative for a Risk-First Approach Before any laboratory work commences, a thorough risk assessment is mandatory. While a specific Safety Data Sheet (SDS) for 2-Amino-3-nitro-5-(trifluorom...
Author: BenchChem Technical Support Team. Date: March 2026
Hazard Identification and the Imperative for a Risk-First Approach
Before any laboratory work commences, a thorough risk assessment is mandatory. While a specific Safety Data Sheet (SDS) for 2-Amino-3-nitro-5-(trifluoromethyl)benzoic acid is not widely available, data from closely related aminonitrobenzoic acids and trifluoromethyl-substituted aromatic compounds provide a clear hazard profile.
Based on analogous compounds, this chemical is anticipated to be classified as:
Skin Irritant (Category 2) : Causes skin irritation upon contact.[1][2][3][4][5]
Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation.[1][2][3][4][5]
Acute Toxicity, Oral (Category 4) : May be harmful if swallowed.[1][4]
The trifluoromethyl group and the nitro group contribute to the molecule's reactivity and potential for biological activity, necessitating stringent handling protocols to minimize exposure.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is your primary defense against chemical exposure. It is not a mere checklist but a system designed to protect you from specific, identified hazards.
Eye and Face Protection
Direct contact with the eyes can cause serious, potentially lasting damage.
Mandatory: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[1][6][7] Safety glasses with side shields are the minimum requirement; however, goggles provide a more complete seal against dust and splashes.
Rationale: The fine, powdered nature of many benzoic acid derivatives increases the risk of airborne particles. Goggles offer superior protection against this hazard compared to standard safety glasses. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[4]
Hand Protection
Your hands are the most likely part of your body to come into direct contact with the chemical.
Mandatory: Use chemically resistant, impervious gloves such as nitrile rubber.[1][6]
Protocol: Always inspect gloves for tears, pinholes, or signs of degradation before use.[1][6] After handling is complete, remove gloves using the proper technique to avoid contaminating your skin and wash your hands thoroughly with soap and water.[2][6]
Protective Clothing
To prevent incidental skin contact, appropriate body protection is essential.
Mandatory: A standard laboratory coat must be worn at all times.[6][8] Long-sleeved clothing is also recommended to cover all exposed skin.
Rationale: The lab coat not only protects your personal clothing but also provides a removable barrier in case of a spill. It should be kept clean and removed before leaving the laboratory area to prevent the spread of contamination.[8][9]
Respiratory Protection
Inhalation of airborne powder can cause respiratory tract irritation.[2][3][4][5]
Primary Engineering Control: Always handle this chemical within a certified chemical fume hood to minimize the generation and inhalation of dust and aerosols.[6]
Secondary Respiratory Protection: If a fume hood is not available or if procedures are likely to generate significant dust, a NIOSH/MSHA-approved respirator must be used. For small-scale laboratory use, an N95 dust mask may be sufficient, but a risk assessment should confirm this.[6]
Summary of Recommended PPE
Situation
Required PPE
Specifications & Notes
Routine Handling (Small Quantities)
Eye/Face ProtectionHand ProtectionLab Coat
Chemical safety goggles meeting EN166 or OSHA standards.[6]Chemically resistant gloves (e.g., nitrile rubber).[1][6]Standard, buttoned laboratory coat.[6][8]
Risk of Dust/Aerosol Generation
Respiratory Protection
Always work in a chemical fume hood.[6] If not feasible, use a NIOSH/MSHA-approved respirator.
Large Spills
Full Body Protection
Splash goggles, full suit, dust respirator, boots, and gloves. A self-contained breathing apparatus may be necessary.[6][7]
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is critical for minimizing risk.
Preparation and Engineering Controls
Ventilation: Confirm that the chemical fume hood is functioning correctly before starting work.[6]
Emergency Equipment: Ensure that a safety shower and an eyewash station are unobstructed and readily accessible.[3][6]
PPE Inspection: Thoroughly inspect all PPE for any signs of damage. Do not use compromised equipment.[1][6]
Handling Procedures
Donning PPE: Put on all required PPE before handling the chemical.
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to contain any dust.[6] Use a spatula and handle containers carefully to avoid generating airborne particles.
Containment: Keep containers tightly closed when not in use.[2][3][7]
Personal Hygiene
Wash hands and any exposed skin thoroughly with soap and water after handling is complete and before leaving the work area.[2][6]
Do not eat, drink, or smoke in the laboratory.[2][6]
Emergency Procedures: First Aid
Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[3] Seek medical attention if irritation persists.[3]
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[3] If skin irritation occurs, seek medical advice.
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[3] Call a poison center or doctor if you feel unwell.
Ingestion: Clean the mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[10]
Disposal Plan: Ensuring a Safe End-of-Life
Improper disposal can endanger individuals and the environment.
Waste Collection: Collect all waste material, including empty containers and contaminated disposables (e.g., gloves, weighing paper), in a suitable, closed, and clearly labeled container.
Disposal Route: Dispose of contents and the container at an approved waste disposal plant.[3][10] Do not empty into drains.[6]
Regulatory Compliance: All waste disposal must be in accordance with national and local regulations.[6] Handle uncleaned containers as you would the product itself.[6]
Visualized Workflow for Safe Handling
The following diagram outlines the critical decision-making and operational flow for safely handling 2-Amino-3-nitro-5-(trifluoromethyl)benzoic acid.